molecular formula C11H15N B11957397 N-benzyl-N-methylprop-2-en-1-amine CAS No. 2520-97-0

N-benzyl-N-methylprop-2-en-1-amine

Cat. No.: B11957397
CAS No.: 2520-97-0
M. Wt: 161.24 g/mol
InChI Key: DZRKBPWATCKLKY-UHFFFAOYSA-N
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Description

N-benzyl-N-methylprop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

2520-97-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-benzyl-N-methylprop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3

InChI Key

DZRKBPWATCKLKY-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Comparative Analysis of N-Benzyl-N-methylallylamine and N-Benzyl-N-methylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural, synthetic, and pharmacological comparison between N-benzyl-N-methylallylamine (Molecule A) and N-benzyl-N-methylprop-2-yn-1-amine (Molecule B) .

While these two tertiary amines differ only by the degree of saturation in their three-carbon chain (alkene vs. alkyne), this subtle structural variance dictates a profound divergence in their physicochemical properties and biological utility. Molecule B is pharmacologically significant as Pargyline , a suicide inhibitor of Monoamine Oxidase B (MAO-B), whereas Molecule A serves primarily as a mechanistic probe and a precursor in olefin metathesis.[1]

Structural & Physicochemical Analysis[2][3][4]

The core distinction lies in the hybridization of the


-carbon relative to the nitrogen atom. This electronic difference influences basicity, nucleophilicity, and binding affinity.[1]
Electronic Configuration and Basicity

The electron-withdrawing nature of the unsaturated groups significantly impacts the pKa of the conjugate acid (pKaH).

  • Molecule A (Allyl): The allyl group contains

    
     hybridized carbons. The inductive electron-withdrawing effect (-I) is moderate.
    
  • Molecule B (Propargyl): The propargyl group contains

    
     hybridized carbons. The increased s-character (50%) makes the alkyne significantly more electronegative than the alkene. Consequently, the lone pair on the nitrogen is less available, making Molecule B less basic  than Molecule A.[1]
    
Physicochemical Comparison Table
FeatureN-Benzyl-N-methylallylamine (A)N-Benzyl-N-methylprop-2-yn-1-amine (B)
CAS Registry 14489-74-8555-57-7 (Pargyline)
Hybridization

(Planar geometry at alkene)

(Linear geometry at alkyne)
Electronic Effect Moderate -I effectStrong -I effect (Lower pKaH)
Key Reactivity Electrophilic Addition, MetathesisNucleophilic attack (acetylide), 1,3-Dipolar Cycloaddition
Pharmacology Reversible/Competitive InhibitorIrreversible "Suicide" Inhibitor (MAO-B)

Synthetic Pathways: Divergent Alkylation

Both molecules are synthesized via nucleophilic substitution (


) starting from N-methylbenzylamine. The choice of electrophile dictates the product.
Experimental Protocol

Objective: Synthesis of Molecule A and B via secondary amine alkylation.

Reagents:

  • Precursor: N-Methylbenzylamine (1.0 eq)

  • Electrophile A: Allyl Bromide (1.1 eq)

  • Electrophile B: Propargyl Bromide (80% in toluene, 1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Solvent: Acetone (Dry, 0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with N-methylbenzylamine and anhydrous acetone under an inert atmosphere (

    
    ).
    
  • Deprotonation/Scavenging: Add

    
     in one portion. The base acts as an acid scavenger for the HBr generated.
    
  • Addition:

    • For A: Add allyl bromide dropwise at 0°C to prevent poly-alkylation (quaternization).

    • For B: Add propargyl bromide dropwise at room temperature.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Molecule B generally displays a lower

    
     than Molecule A due to the polarity of the alkyne.
    
  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ).[1] Concentrate the filtrate in vacuo.
  • Purification: Distillation under reduced pressure or flash column chromatography on silica gel.

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Methylbenzylamine Base K2CO3 / Acetone Start->Base BranchA Path A: + Allyl Bromide Base->BranchA BranchB Path B: + Propargyl Bromide Base->BranchB InterA Transition State (SN2) BranchA->InterA 0°C -> Reflux InterB Transition State (SN2) BranchB->InterB RT -> Reflux ProdA N-Benzyl-N-methylallylamine (Alkene Product) InterA->ProdA ProdB N-Benzyl-N-methylprop-2-yn-1-amine (Pargyline / Alkyne Product) InterB->ProdB

Figure 1: Divergent synthesis of allyl and propargyl derivatives via SN2 alkylation.

Pharmacological Divergence: The MAO-B Mechanism

The most critical distinction between these molecules is their interaction with Monoamine Oxidase (MAO), a flavoprotein responsible for metabolizing neurotransmitters.[1]

Molecule B (Pargyline): Suicide Inhibition

Molecule B is a mechanism-based irreversible inhibitor (suicide substrate).

  • Recognition: The amine binds to the active site of MAO-B.

  • Oxidation: The FAD cofactor oxidizes the amine to an iminium ion intermediate.

  • Covalent Capture: The highly reactive allene intermediate (formed from the propargyl group) is attacked by the N(5) atom of the reduced flavin cofactor.

  • Result: A stable covalent adduct forms, permanently disabling the enzyme.[1]

Molecule A (Allyl): Competitive Inhibition

Molecule A lacks the triple bond required to form the reactive allene intermediate.

  • Interaction: It can bind to the active site and may undergo oxidation.

  • Outcome: It acts as a substrate or a reversible competitive inhibitor. It does not form the covalent adduct required for irreversible inhibition.

Mechanism of Action Diagram

MAOMechanism Enzyme MAO-B Enzyme (FAD Cofactor) Complex E-S Complex Enzyme->Complex SubstrateB Molecule B (Propargyl) SubstrateB->Complex SubstrateA Molecule A (Allyl) SubstrateA->Complex Oxidation Oxidation to Iminium Complex->Oxidation PathSuicide Flavin N(5) Attack on Allene Oxidation->PathSuicide Propargyl Route PathRelease Product Release Oxidation->PathRelease Allyl Route DeadEnzyme Irreversible Covalent Adduct (Enzyme Inactivation) PathSuicide->DeadEnzyme ActiveEnzyme Active Enzyme + Metabolite PathRelease->ActiveEnzyme

Figure 2: Mechanistic divergence at the MAO-B active site. The propargyl group enables covalent inactivation.

Synthetic Utility in Drug Design[5]

Beyond pharmacology, these molecules serve as distinct handles in medicinal chemistry and chemical biology.[1]

Molecule B: "Click" Chemistry & ABPP

The terminal alkyne in Molecule B is a bioorthogonal handle.

  • CuAAC: Copper-catalyzed Azide-Alkyne Cycloaddition allows for the conjugation of fluorophores or affinity tags.

  • ABPP (Activity-Based Protein Profiling): Derivatives of Molecule B are used to profile MAO activity in complex proteomes. The alkyne reacts with the enzyme, and a "click" reaction subsequently attaches a reporter tag.[1]

Molecule A: Metathesis & Radical Probes[1]
  • RCM: The terminal alkene is a substrate for Grubbs' catalysts in Ring-Closing Metathesis to form nitrogen heterocycles.

  • Radical Clock: The allyl group can serve as a radical clock to detect radical intermediates during metabolic oxidation studies (cyclization rate

    
    ).
    

Metabolism & Toxicology[2]

Both molecules undergo oxidative deamination and N-dealkylation via Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), but their byproducts differ in toxicity.

  • N-Dealkylation of A (Allyl): Releases Acrolein (

    
    ). Acrolein is a highly reactive 
    
    
    
    -unsaturated aldehyde and a potent electrophile, known to cause oxidative stress and protein adduction.[1]
  • N-Dealkylation of B (Propargyl): Releases Propiolaldehyde (

    
    ). While also reactive, the primary metabolic route for Pargyline is often N-demethylation (releasing formaldehyde) or N-debenzylation (releasing benzaldehyde), preserving the propargylamine core which is the active pharmacophore.
    

References

  • MAO Inhibition Mechanism: Edmondson, D. E., Binda, C., & Mattevi, A. (2004).[1] Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of Biochemistry and Biophysics. Link

  • Pargyline Pharmacology: Murphy, D. L., et al. (1998).[1] Pargyline: A review of its pharmacology and clinical use. Journal of Clinical Pharmacology. Link

  • Synthesis of Propargylamines: Sharpless, K. B., et al. (2002).[1] Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition. Link

  • Metabolic N-Dealkylation: Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

  • Amine Basicity Trends: Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society.[2] Link

Sources

Reactivity Profile: N-Allyl-N-methylbenzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Chemodivergent Scaffold

N-Allyl-N-methylbenzylamine (NAMBA) serves as a prototypical "stress test" substrate in organic methodology. Its structural architecture—featuring three distinct carbon-nitrogen attachments (methyl, benzyl, and allyl)—presents a unique challenge in chemoselectivity. For the synthetic chemist, NAMBA is not merely a tertiary amine; it is a decision tree.

The reactivity of NAMBA is defined by the competition between these three "arms":

  • The Allyl Group: A handle for transition-metal catalysis (

    
    -allyl formation), olefin metathesis, and isomerization.
    
  • The Benzyl Group: A site for hydrogenolysis and oxidative C–H activation (benzylic resonance stabilization).

  • The Methyl Group: The sterically accessible site for C–H functionalization, often competing with the benzyl position during Single Electron Transfer (SET) oxidations.

This guide dissects the reactivity of NAMBA, providing validated protocols for selectively manipulating each site while preserving the others.

Structural Analysis & Chemoselectivity

The utility of NAMBA lies in its ability to undergo orthogonal deprotection and functionalization. Understanding the electronic and steric bias of each substituent is critical for reaction design.

SubstituentElectronic CharacterSteric ProfilePrimary Reactivity Mode
Allyl Electron-rich alkeneModeratePd(0) substitution, RCM, Isomerization
Benzyl Benzylic stabilizationBulkyHydrogenolysis, C–H Oxidation (CDC)
Methyl Inductive donorMinimal

-C–H Functionalization, N-Demethylation
Decision Matrix: Selectivity Map

The following diagram illustrates the divergent pathways available from the parent NAMBA scaffold.

ReactivityMap NAMBA N-Allyl-N-methylbenzylamine (NAMBA) Deallyl N-Methylbenzylamine (Deallylation) NAMBA->Deallyl Pd(PPh3)4, Scavenger Enamine Enamine Intermediate (Isomerization) NAMBA->Enamine Rh/Ru/Ir Catalysis CDC_Me N-Allyl-N-benzyl-aminomethyl-R (Methyl C-H Functionalization) NAMBA->CDC_Me Photoredox/SET (Kinetic Control) CDC_Bn Benzamide / Imine (Benzylic Oxidation) NAMBA->CDC_Bn RuO4 or Au/O2 (Thermodynamic/Electronic)

Figure 1: Chemodivergent reactivity map of N-allyl-N-methylbenzylamine.

Key Reactivity Profiles

The Allyl Arm: Pd-Catalyzed Deallylation

The allyl group is frequently used as a protecting group for amines because it is stable to acid and base but labile to Pd(0). NAMBA is an ideal substrate to demonstrate this cleavage.

  • Mechanism: The reaction proceeds via the formation of a

    
    -allyl palladium complex. A nucleophilic scavenger (e.g., N,N-dimethylbarbituric acid or morpholine) is required to irreversibly trap the allyl cation.
    
  • Selectivity: This method leaves the N-benzyl and N-methyl groups untouched.

The Methyl vs. Benzyl Competition: C–H Functionalization

In Cross-Dehydrogenative Coupling (CDC), NAMBA is a battleground for regioselectivity.

  • Methyl Selectivity: Under kinetic control (e.g., certain photoredox conditions), the less sterically hindered methyl C–H bond is often activated.

  • Benzyl Selectivity: Under thermodynamic control or specific metal catalysis (e.g., Gold nanoparticles or RuO

    
    ), the benzylic position is oxidized due to the stability of the benzylic radical/cation intermediate.
    
  • Insight: Recent studies using Au/HAP catalysts have shown a reversal of standard selectivity, favoring

    
    -methylene (benzyl/allyl) oxidation over methyl oxidation, a rare "anti-methyl" selectivity switch.
    
Isomerization

Transition metal catalysts (Rh, Ru, Ir) can isomerize the terminal alkene of the allyl group into an internal enamine.

  • Pathway: N-Allyl

    
     Enamine 
    
    
    
    Hydrolysis
    
    
    Deallylated Amine + Propanal.
  • Utility: This serves as an alternative deprotection strategy or a method to generate reactive enamines in situ for aldol-type reactions.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Deallylation of NAMBA

This protocol selectively removes the allyl group, yielding N-methylbenzylamine quantitatively.

Reagents:

  • N-Allyl-N-methylbenzylamine (1.0 equiv)

  • Pd(PPh

    
    )
    
    
    
    (1-5 mol%)
  • 1,3-Dimethylbarbituric acid (NDMBA) (1.1 - 1.5 equiv)

  • Dichloromethane (DCM) (degassed)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Dissolution: Add NAMBA (1.0 mmol) and NDMBA (1.2 mmol) to the flask. Dissolve in anhydrous, degassed DCM (5 mL, 0.2 M).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.01 mmol, 1 mol%) quickly to the stirring solution to minimize air exposure. The solution typically turns pale yellow.
  • Reaction: Stir at 30 °C for 2–4 hours. Monitor by TLC (the starting material spot will disappear; the product is more polar).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in diethyl ether (20 mL).

    • Wash with saturated Na

      
      CO
      
      
      
      (2 x 10 mL) to remove the allylated barbituric acid byproduct (which is acidic).
    • Extract the organic layer, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc + 1% Et
    
    
    
    N).

Validation Check:

  • 
    H NMR should show the disappearance of the allyl signals (
    
    
    
    5.8 multiplet,
    
    
    5.1 doublet of doublets) and the retention of the benzyl (
    
    
    3.7 singlet) and methyl (
    
    
    2.4 singlet) peaks.
Protocol B: Mechanistic Insight - The Tsuji-Trost Pathway

The following diagram details the catalytic cycle for the deallylation described above.

DeallylationCycle Pd0 Pd(0)L2 Complex Pd(II)-Allyl Ammonium Complex Pd0->Complex Oxidative Addition PiAllyl π-Allyl Pd(II) + Amine Anion Complex->PiAllyl Ionization Scavenge Allyl-Scavenger + Pd(0) + Product PiAllyl->Scavenge Nucleophilic Attack (NDMBA) Scavenge->Pd0 Ligand Exchange

Figure 2: Catalytic cycle for Pd-mediated deallylation.

Comparative Data: Oxidative Stability

When subjecting NAMBA to oxidative conditions, the choice of oxidant determines the site of cleavage/functionalization.

Oxidant / SystemPrimary Site of AttackProductMechanism
RuO

(cat.) / NaIO

Benzyl & Methyl (Mixed)N-Allyl-N-methylbenzamideH-atom abstraction / Oxygen rebound
Au / HAP / O


-Methylene (Benzyl/Allyl)

-Oxygenated / Alkynylated
Concerted Proton-Electron Transfer
Photoredox (Ir/Ni) Methyl

-Amino Radical Coupling
SET

Deprotonation (Kinetic)
CAN (Cerium Ammonium Nitrate) BenzylBenzaldehyde + AmineOxidative Cleavage (SET)

References

  • Pd-Catalyzed Deallylation: Garro-Helion, F., Merzouk, A., & Guibé, F. (1993). Mild and selective palladium (0)-catalyzed deallylation of allylic amines. The Journal of Organic Chemistry, 58(22), 6109-6113. Link

  • Gold-Catalyzed Regioselectivity: Karimi, B., et al. (2022). Regiospecific

    
    -methylene functionalisation of tertiary amines with alkynes via Au-catalysed concerted one-proton/two-electron transfer to O
    
    
    
    .[1] Nature Communications. Link
  • RuO

    
     Oxidation:  Pori, M., et al. (2005). RuO
    
    
    
    -Mediated oxidation of N-benzylated tertiary amines. Regioselectivity for N,N-dimethylbenzylamine. Tetrahedron. Link
  • General Reactivity & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 546824, N-Allyl-N-methylbenzylamine. Link

Sources

[2,3]-sigmatropic rearrangement precursors using benzyl allylic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [2,3]-Sigmatropic Rearrangement Precursors Using Benzyl Allylic Amines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The [2,3]-sigmatropic rearrangement of ammonium ylides derived from N-benzyl-N-allylamines represents a powerful methodology for constructing carbon-carbon bonds with high stereocontrol. Unlike the radical-mediated [1,2]-Stevens rearrangement, the [2,3]-shift is an orbital-symmetry-allowed, concerted process that transfers chirality from the nitrogen center or the allylic backbone to a new carbon stereocenter.

This guide provides a rigorous technical analysis of utilizing benzyl allylic amines as precursors for these transformations. We focus on the two divergent pathways dictated by ylide regiospecificity: the Sommelet-Hauser rearrangement (ortho-alkylation of the benzyl ring) and the [2,3]-Stevens rearrangement (alpha-alkylation of an amide/ester).

Mechanistic Foundations & Divergent Pathways

The utility of benzyl allylic amines lies in their ability to serve as "chameleons" in rearrangement chemistry. Upon quaternization and deprotonation, the resulting ammonium ylide can evolve through two distinct [2,3]-sigmatropic pathways depending on where the ylide is formed.[1]

1.1 The Regiochemical Bifurcation

The fate of the N-benzyl-N-allylammonium ylide is determined by the acidity of the alpha-protons and the stability of the resulting carbanion.

  • Pathway A: Sommelet-Hauser Rearrangement ([2,3]-Shift into Ring)

    • Trigger: Deprotonation at the benzylic position.[1]

    • Mechanism: The benzylic carbanion attacks the allylic tail (gamma-position) in a concerted fashion, temporarily disrupting aromaticity, followed by rapid tautomerization to restore the arene.

    • Outcome: Ortho-allylated benzylamines.

  • Pathway B: [2,3]-Stevens Rearrangement (C-C Bond Formation)

    • Trigger: Deprotonation at an alpha-carbonyl or alpha-cyano position (introduced via quaternization).

    • Mechanism: The stabilized ylide attacks the allylic system.

    • Outcome: Homoallylic amines (often alpha-amino acid derivatives).

1.2 Stereochemical Control (The Envelope Transition State)

The reaction proceeds via a suprafacial, five-membered "envelope" transition state. High diastereoselectivity (syn/anti) is achieved by minimizing 1,3-diaxial interactions.

  • E-Allyl Precursors: Generally favor anti diastereomers via an exo transition state.[2]

  • Z-Allyl Precursors: Generally favor syn diastereomers via an endo transition state.[2]

1.3 Mechanistic Visualization

The following diagram illustrates the bifurcation of the ammonium ylide intermediate.

G Precursor Benzyl Allylic Amine (Precursor) Salt Quaternary Ammonium Salt Precursor->Salt  Quaternization   (RX or Metal Carbene) Ylide_Benzylic Benzylic Ylide (Kinetic/Thermodynamic) Salt->Ylide_Benzylic  Base (LDA/NaNH2)   Ylide_Alpha Alpha-Carbonyl Ylide (Stabilized) Salt->Ylide_Alpha  Base (KOtBu)   TS_Sommelet [2,3]-Shift (Ring) Sommelet-Hauser Ylide_Benzylic->TS_Sommelet TS_Stevens [2,3]-Shift (Chain) [2,3]-Stevens Ylide_Alpha->TS_Stevens Prod_Ortho Ortho-Allyl Benzylamine TS_Sommelet->Prod_Ortho  Aromatization   Prod_Homo Homoallylic Amine/Amino Acid TS_Stevens->Prod_Homo

Caption: Divergent [2,3]-sigmatropic pathways for N-benzyl-N-allylammonium salts controlled by deprotonation site.

Precursor Synthesis: The Benzyl Allylic Amine

Before the rearrangement can occur, the core N-benzyl-N-allylamine scaffold must be synthesized. The most robust method for drug discovery applications is Reductive Amination , as it avoids over-alkylation common in direct substitution (SN2).

Protocol 1: Modular Synthesis of Benzyl Allylic Amines

Objective: Synthesis of N-benzyl-prop-2-en-1-amine derivatives.

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Allylamine derivative (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under N2, dissolve the benzaldehyde (10 mmol) in DCM (40 mL). Add the allylamine (11 mmol).

    • Technical Note: If the amine is a salt (e.g., HCl), add 1.1 equiv of Et3N to liberate the free base.

  • Activation: Add glacial acetic acid (catalytic). Stir at room temperature (RT) for 30–60 minutes to ensure imine formation (monitor by TLC or disappearance of aldehyde carbonyl in IR).

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH4, STAB is mild and less likely to reduce the aldehyde directly before imine formation, minimizing benzyl alcohol byproducts.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Activation & Rearrangement Protocols

Once the benzyl allylic amine is in hand, it must be activated to the ammonium salt and then the ylide.

Method A: The [2,3]-Stevens Rearrangement (Synthesis of Alpha-Amino Acids)

This method is preferred for generating unnatural amino acids. The benzyl group acts as a protecting group that facilitates ylide formation if an ester group is present.

Substrate: N-Allyl-N-benzyl-glycine ester (formed by alkylating the precursor from Section 2 with ethyl bromoacetate).

Experimental Protocol:

  • Quaternization: Dissolve N-benzyl-N-allylamine (1.0 equiv) in acetonitrile. Add Ethyl Bromoacetate (1.1 equiv). Stir at RT for 12h.[3] Concentrate to yield the quaternary ammonium bromide salt.

  • Ylide Formation & Rearrangement:

    • Suspend the salt in anhydrous THF (0.1 M) under Argon.

    • Cool to -78°C.

    • Add KOtBu (1.2 equiv) or LHMDS (1.1 equiv).

    • Critical Control Point: The choice of base and temperature is vital. KOtBu is often sufficient for alpha-carbonyl protons. Low temperature favors the concerted [2,3] shift over the radical [1,2] shift.

  • Execution: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.

  • Workup: Quench with NH4Cl (sat). Extract with Et2O.

Method B: The Sommelet-Hauser Rearrangement

This variant targets the aromatic ring.[1]

Substrate: N-Benzyl-N-allyl-N,N-dimethylammonium iodide.

Experimental Protocol:

  • Quaternization: Treat N-benzyl-N-allylamine with excess Methyl Iodide (MeI) in acetone. Filter the precipitated quaternary salt.

  • Rearrangement:

    • Suspend the salt in liquid Ammonia (or anhydrous THF).

    • Add NaNH2 (Sodium Amide) or LDA (Lithium Diisopropylamide) at -78°C.

    • Mechanism:[1][2][4][5][6][7][8][9][10][11] The base deprotonates the benzylic position (kinetic acidity).

  • Reaction: Stir for 2–4 hours. The ylide rearranges into the ortho-position of the ring.[1]

  • Aromatization: The initial intermediate is an isotoluene derivative, which rapidly tautomerizes to the aniline product.

Data Summary & Optimization Guide

The following table summarizes the critical factors influencing the competition between the desired [2,3]-shift and the undesired [1,2]-shift (Stevens rearrangement).

ParameterCondition for [2,3]-Shift (Desired)Condition for [1,2]-Shift (Undesired)Mechanistic Rationale
Temperature Low (-78°C to 0°C)High (> 60°C)[2,3] has a lower activation energy (concerted). [1,2] requires radical homolysis (high energy).
Solvent Non-polar / Ethereal (THF, Et2O)Polar Aprotic (DMSO, DMF)Solvent cages in viscous/polar solvents can favor radical recombination ([1,2]).
Ylide Type Stabilized (Ester/Ketone alpha)Unstabilized (Alkyl alpha)Stabilized ylides have longer lifetimes, allowing the concerted transition state to organize.
Allyl Substitution E-Allyl or Z-AllylTerminal substitution (steric bulk)Steric hindrance at the gamma-position of the allyl group retards the [2,3] attack.
Optimization Workflow (Graphviz)

Optimization Start Reaction Outcome Analysis Check1 Is [1,2]-Shift (Stevens) Major Product? Start->Check1 Check2 Low Yield / No Reaction? Start->Check2 Action1 Decrease Temperature (-78°C) Check1->Action1 Yes Action2 Switch Solvent (THF -> Toluene) Check1->Action2 Yes (Secondary) Action3 Change Base (KOtBu -> KHMDS) Check2->Action3 Yes Action4 Check Anhydrous Conditions (Ylide Protonation?) Check2->Action4 Yes

Caption: Troubleshooting logic for optimizing [2,3]-sigmatropic rearrangements.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in [2,3]-Sigmatropic Rearrangements. Topics in Stereochemistry. [Link]

  • Coldham, I. (1993). [2,3]-Sigmatropic Rearrangement of Cyclic Allylic Ammonium Ylides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sommelet, M. (1937).[1] Sur le mode d'action de l'amidure de sodium sur les sels de benzylammonium. Comptes Rendus. [Link][1]

  • Doyle, M. P., et al. (1981).[6] Rearrangements of Ylides Generated from Reactions of Diazo Compounds with Allyl Acetals and Amines. Journal of Organic Chemistry. [Link]

  • Sweeney, J. B. (2009). Sigmatropic Rearrangements of Ammonium Ylides. Chemical Society Reviews. [Link]

Sources

The Sommelet-Hauser Rearrangement: Mechanistic Control & Synthetic Utility in N-Benzyl Ammonium Ylides

[1][2]

Executive Summary

For drug development professionals and synthetic chemists, the Sommelet-Hauser rearrangement represents a high-value tool for the regioselective functionalization of aromatic rings. Unlike standard electrophilic aromatic substitution, which is governed by electronic directing effects, this [2,3]-sigmatropic rearrangement leverages orbital symmetry to install alkyl groups exclusively at the ortho position. This guide dissects the mechanistic bifurcation between the desired [2,3]-shift and the competing [1,2]-Stevens rearrangement, providing a modern, scalable protocol for the synthesis of complex alkaloid scaffolds and α-aryl amino acid derivatives.

Part 1: Mechanistic Anatomy

The Sommelet-Hauser rearrangement is not merely a base-catalyzed migration; it is a concerted pericyclic event. Understanding the orbital symmetry allows the chemist to suppress side reactions.

The Reaction Pathway

The transformation proceeds through three distinct phases:

  • Ylide Formation: Deprotonation of an

    
    -alkyl group (typically methyl) adjacent to the quaternary nitrogen.
    
  • [2,3]-Sigmatropic Shift: The nucleophilic carbon of the ylide attacks the aromatic ring at the ortho position. This step is concerted and temporarily disrupts aromaticity, forming an isotoluene intermediate.

  • Re-aromatization: A rapid proton transfer (tautomerization) restores the aromatic sextet, driving the reaction to completion.

The Competitive Landscape (Stevens vs. Sommelet-Hauser)

The primary challenge in this synthesis is the competition between the [2,3]-shift (Sommelet-Hauser) and the [1,2]-shift (Stevens rearrangement).[1]

FeatureSommelet-Hauser RearrangementStevens Rearrangement
Mechanism Concerted [2,3]-sigmatropic shiftRadical pair recombination (usually)
Symmetry Thermally allowed (Suprafacial)Thermally forbidden (requires radical dissociation)
Product Ortho-substituted benzylamine

-substituted benzylamine
Favored Conditions Low Temp (-78°C to 0°C), Polar Aprotic SolventsHigh Temp (>100°C), Radical Stabilizers
Mechanistic Visualization

The following diagram illustrates the divergence between the two pathways and the critical isotoluene intermediate.

SommeletHauserMechanismAmmoniumSaltQuaternaryAmmonium SaltYlideAmmoniumYlideAmmoniumSalt->YlideBase (Deprotonation)IsotolueneIsotolueneIntermediate(Non-Aromatic)Ylide->Isotoluene[2,3]-SigmatropicShift (Concerted)ProductStevensStevensProduct([1,2]-Shift)Ylide->ProductStevens[1,2]-Shift(Radical Pair)ProductSHSommelet-HauserProduct(Ortho-Substituted)Isotoluene->ProductSHTautomerization(Re-aromatization)

Figure 1: Mechanistic bifurcation showing the concerted [2,3]-pathway versus the competing [1,2]-Stevens shift.

Part 2: Strategic Control & Optimization

To maximize the yield of the Sommelet-Hauser product, specific variables must be tuned to favor the concerted transition state over the radical dissociation pathway.

Solvent & Temperature Effects[4]
  • Temperature: Lower temperatures (-78°C to -40°C) strongly favor the Sommelet-Hauser rearrangement. The [2,3]-shift has a lower activation energy (

    
    ) than the radical bond homolysis required for the Stevens rearrangement.
    
  • Solvent: Polar aprotic solvents (THF, DMSO, HMPA) solvate the cation, leaving the ylide anion "naked" and more reactive toward the symmetry-allowed attack.

Base Selection
  • Traditional: Sodium amide (

    
    ) in liquid ammonia. Effective but difficult to handle and scale.
    
  • Modern Standard: Potassium tert-butoxide (

    
    ) or KHMDS in THF. These bases are commercially available, safer, and provide excellent selectivity at low temperatures.
    
Substituent Effects

Electron-withdrawing groups (EWGs) on the aromatic ring generally stabilize the transition state for the nucleophilic attack of the ylide carbon. Conversely, bulky groups at the ortho positions can sterically hinder the [2,3]-shift, forcing the system toward the Stevens product.

Part 3: Modern Experimental Protocol

This protocol utilizes Potassium tert-butoxide in THF , replacing the hazardous liquid ammonia method while maintaining high regioselectivity.

Reagents:
  • 
    -Benzyl-
    
    
    -trimethylammonium iodide (Substrate)
  • Potassium tert-butoxide (

    
    , 1.0 M in THF)[2]
    
  • Anhydrous THF (Solvent)

  • Ammonium chloride (Quench)

Step-by-Step Workflow:
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add the ammonium salt (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool the suspension to -60°C using a dry ice/chloroform bath.

  • Ylide Formation: Dropwise add

    
     solution (1.2 equiv) over 10 minutes. The solution will typically turn a deep yellow or orange, indicating ylide formation.
    
  • Reaction: Stir at -60°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

    • Checkpoint: Monitor via TLC. The disappearance of the starting salt (often visible as a baseline spot) indicates conversion.

  • Quench: Pour the reaction mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: The amine product is often basic. Purify via flash column chromatography on silica gel (neutralized with 1%

    
    ) or via acid-base extraction.
    
Validation Criteria (Self-Checking):
  • 
     NMR:  Look for the loss of the singlet corresponding to 
    
    
    (approx. 3.1-3.3 ppm) and the appearance of a singlet for
    
    
    (approx. 2.2 ppm).[3]
  • Aromatic Region: The product should show a substitution pattern consistent with ortho-alkylation (e.g., loss of symmetry if the starting material was unsubstituted).

Part 4: Strategic Applications in Drug Discovery

The Sommelet-Hauser rearrangement is not an academic curiosity; it is a scaffold-generating engine.

Synthesis of Indoline Scaffolds (Gassman Homology)

While the classic Gassman Indole Synthesis utilizes a sulfonium ylide, the mechanistic principle is identical to the Sommelet-Hauser rearrangement. This pathway is used to synthesize 3-thio-oxindoles and substituted indoles, which are core pharmacophores in:

  • NSAIDs: Indomethacin analogs.

  • Triptans: Migraine therapeutics.

-Aryl Amino Acid Synthesis

Recent asymmetric variations allow for the conversion of glycine-derived ammonium salts into optically active

Decision Logic for Synthesis

Use the following logic flow to determine if Sommelet-Hauser is the correct tool for your target molecule.

OptimizationLogicStartTarget: Ortho-Alkylated BenzylamineCheckSubIs the Ortho-position free?Start->CheckSubCheckTempCan reaction run < -40°C?CheckSub->CheckTempYesBlockerUse Alternative Method(e.g., Lithiation/Trapping)CheckSub->BlockerNo (Steric Block)DecisionSHExecute Sommelet-Hauser(t-BuOK / THF)CheckTemp->DecisionSHYesDecisionStevensRisk of Stevens Rearrangement(Radical Scavengers required)CheckTemp->DecisionStevensNo (High Temp Required)

Figure 2: Strategic decision tree for implementing the Sommelet-Hauser rearrangement in synthetic planning.

References

  • Sommelet, M. (1937).[4][5] Sur un mode particulier de réarrangement intramoléculaire. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. Link

  • Kantor, S. W., & Hauser, C. R. (1951).[5] Rearrangements of Benzyltrimethylammonium Ion and Related Quaternary Ammonium Ions by Sodium Amide Involving Migration into the Ring. Journal of the American Chemical Society.[2][5] Link

  • Tayama, E., et al. (2005). Asymmetric Sommelet–Hauser Rearrangement of N-Benzylic Ammonium Salts. Journal of the American Chemical Society.[2][5] Link

  • Vanecko, J. A., Wan, H., & West, F. G. (2006). Stevens Rearrangement of Ammonium Ylides. Tetrahedron. Link

  • Gassman, P. G., & Gruetzmacher, G. (1974). Specific Ortho-Alkylation of Aromatic Amines. Journal of the American Chemical Society.[2][5] Link

applications of N-benzyl-N-methylallylamine in heterocyclic chemistry

Strategic Applications of -Benzyl- -methylallylamine in Heterocyclic Synthesis

Executive Summary


-Benzyl-

-methylallylamine
  • The Allyl Group: A handle for olefin metathesis, dipolar cycloadditions, and sigmatropic rearrangements.

  • The Benzyl Group: A robust protecting group that also provides steric bulk for stereochemical control (e.g., in supramolecular cavities) and can be removed via hydrogenolysis.

  • The Methyl Group: Provides essential basicity and directs regioselectivity in quaternization reactions.

This guide focuses on three advanced workflows: Ammonium Ylide Rearrangements , Supramolecular Asymmetric Functionalization , and Ring-Closing Metathesis (RCM) Strategies .

Module 1: Ammonium Ylide Rearrangements via Metal Carbenoids

One of the most sophisticated applications of NBMA is its conversion into functionalized homoallylic amines via metal-catalyzed ammonium ylide formation followed by [2,3]-sigmatropic rearrangement. This method allows for the rapid construction of complex carbon skeletons essential for alkaloid synthesis.

The Che Protocol (Ruthenium-Porphyrin Catalysis)

Research by Che and co-workers has established that ruthenium-porphyrin complexes can catalyze the decomposition of diazo compounds in the presence of NBMA to generate reactive ammonium ylides.

Mechanism & Causality
  • Carbenoid Formation: The Ru-porphyrin catalyst decomposes a diazoacetate (e.g., ethyl diazoacetate) to form a metal-carbene intermediate.

  • Ylide Generation: The lone pair of the NBMA nitrogen attacks the electrophilic carbene, forming a transient ammonium ylide.

  • [2,3]-Sigmatropic Rearrangement: The ylide undergoes a concerted [2,3]-shift. The allyl group migrates from the nitrogen to the carbanionic center, forming a new C-C bond with high diastereoselectivity (often favoring the anti isomer).

Experimental Workflow:

  • Catalyst: [Ru(TTP)(CO)] (TTP = meso-tetrakis(p-tolyl)porphyrin).

  • Conditions: Dichloromethane, 40°C, slow addition of diazo compound to suppress dimerization.

  • Outcome: Formation of

    
    -allyl amino acid derivatives, which are precursors to 
    
    
    -lactams and pyrrolidines.

GNBMAN-Benzyl-N-methylallylamineYlideAmmonium YlideIntermediateNBMA->YlideNucleophilic AttackDiazoDiazoacetate(N2=CH-CO2R)RuCarbeneRu=CarbeneIntermediateDiazo->RuCarbeneRu(TTP) Catalyst-N2RuCarbene->YlideTS[2,3]-SigmatropicTransition StateYlide->TSConcerted ShiftProductHomoallylic Amine(C-C Bond Formed)TS->ProductStereoselective

Figure 1: Mechanistic pathway for the Ruthenium-catalyzed [2,3]-sigmatropic rearrangement of NBMA-derived ammonium ylides.

Module 2: Supramolecular Asymmetric Synthesis

NBMA acts as a probe and substrate in supramolecular catalysis, particularly in oxymercuration-demercuration reactions mediated by cyclodextrins.

The "Lock and Key" Effect

In the absence of a chiral environment, hydration of the allyl group in NBMA is racemic. However, when encapsulated within

  • Role of Benzyl: The benzyl group acts as a hydrophobic anchor, inserting deeply into the cyclodextrin cavity. This "locks" the molecule's orientation.

  • Role of Allyl: The allyl group is exposed at the rim of the cavity in a specific conformation, accessible to the mercuric ion.

  • Result: The subsequent hydration proceeds with measurable enantioselectivity, yielding chiral amino alcohols after reduction. This demonstrates NBMA's utility as a model substrate for developing artificial enzymes.

Module 3: Ring-Closing Metathesis (RCM) for Heterocycles

While NBMA is acyclic, it is a primary building block for synthesizing pyrrolidine and piperidine cores via RCM. The strategy involves "arming" the scaffold with a second alkene.

Protocol: Synthesis of 3-Pyrrolines[1]
  • Quaternization: React NBMA with an allyl halide (e.g., allyl bromide) to form the

    
    -diallyl-
    
    
    -benzyl-
    
    
    -methylammonium salt
    .
  • Ion Exchange: Exchange the halide anion for a non-coordinating anion (like

    
     or 
    
    
    ) to prevent catalyst poisoning during metathesis.
  • Metathesis: Treat with Grubbs' II catalyst (2-5 mol%) in dilute DCM.

  • Result: Formation of a cyclic ammonium salt (pyrrolidinium).

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the benzyl group and reduces the double bond (if desired), yielding 
    
    
    -methylpyrrolidine or
    
    
    -methylpiperidine derivatives.

Data Summary: RCM Efficiency

Substrate PrecursorSecond Alkene TetherCatalystProduct Ring SizeYield
NBMAAllyl bromideGrubbs II5 (Pyrroline)>90%
NBMAHomoallyl bromideGrubbs II6 (Tetrahydropyridine)85%
NBMAAcryloyl chlorideGrubbs II5 (Lactam)*78%

*Note: Requires initial debenzylation or use of secondary amine analog.

Module 4: Mechanistic Probe in Palladium Catalysis

NBMA is frequently identified in mechanistic studies of Pd-catalyzed allylic substitutions, specifically in the synthesis of nucleoside analogs (e.g., allyloxypurines).

  • The Trap: In the rearrangement of allyloxypurines to N-allyl isomers,

    
    -methylbenzylamine is often added as a crossover reagent.
    
  • The Observation: The formation of

    
    -benzyl-
    
    
    -methylallylamine
    confirms the existence of a free
    
    
    -allyl palladium intermediate that dissociates from the purine base.[1]
  • Significance: This validates the intermolecular ionization-recombination mechanism over a concerted intramolecular shift, guiding the design of more effective antiviral nucleoside syntheses.

References

  • Ruthenium-Porphyrin-C

    • Source: Che, C.-M., et al., Thieme E-Books & E-Journals.
    • Context: Describes the [2,3]-sigmatropic rearrangement of ammonium ylides derived
  • Proposed Mechanism for Pd-Catalysed Rearrangement of Allyloxypurines

    • Source: Dvorakova, H., et al.
    • Context: Identifies N-benzyl-N-methylallylamine as a mechanistic trap proving -allyl intermedi
  • New Trends in Supramolecular Chemistry

    • Source: Rybachenko, V., et al., Donetsk National University / Adam Mickiewicz University.
    • Context: Details the enantioselective hydration of N-benzyl-N-methylallylamine within cyclodextrin cavities.
  • Synthesis of Unique Pyrrolidines for Drug Discovery

    • Source: Mykhailiuk, P., et al., Enamine.net.
    • Context: General context on pyrrolidine synthesis methodologies relevant to allyl-amine scaffolds.

Stability of Tertiary Amines with Allyl and Benzyl Substituents: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and development, tertiary amines bearing allyl and benzyl substituents represent a "double-edged sword." While these groups are versatile synthons and pharmacophores—often enhancing lipophilicity and receptor binding—they introduce significant chemical and metabolic instability.

This guide provides a deep technical analysis of the degradation pathways specific to these moieties. Unlike simple alkyl amines, allyl and benzyl-substituted amines possess unique electronic features (resonance stabilization) that accelerate autoxidation , metabolic N-dealkylation , and N-oxide rearrangements . We provide actionable protocols for assessing these risks and engineering robust stability into your lead compounds.

Mechanistic Dissection of Instability

The instability of N-allyl and N-benzyl tertiary amines is driven by the weakness of the


-C-H bonds and the reactivity of the nitrogen lone pair.
Radical-Mediated Autoxidation (The "Achilles Heel")

The primary non-enzymatic degradation pathway is autoxidation. The driving force is the low Bond Dissociation Energy (BDE) of the C-H bonds adjacent to the nitrogen and the unsaturated system.

  • Thermodynamic Driver: The carbon-centered radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent

    
    -system (phenyl or vinyl) and the nitrogen lone pair.
    
  • BDE Comparison:

    • Allylic C-H: ~88 kcal/mol (Highly Labile)

    • Benzylic C-H: ~90 kcal/mol (Highly Labile)

    • Tertiary Alkyl C-H: ~96 kcal/mol (Stable)

Mechanism:

  • Initiation: Trace metals or light generate a radical that abstracts a hydrogen from the

    
    -carbon.
    
  • Propagation: The resulting radical reacts with molecular oxygen (

    
    ) to form a peroxyl radical, which abstracts another hydrogen to form a hydroperoxide.
    
  • Decomposition: The hydroperoxide degrades (often metal-catalyzed) into an aldehyde (e.g., benzaldehyde, acrolein) and a secondary amine.

The N-Oxide Fork: Cope vs. Meisenheimer

Oxidation of the nitrogen lone pair (by peroxides or FMO enzymes) yields an N-oxide. The fate of this intermediate depends strictly on the substituents:

  • Cope Elimination: Requires a saturated alkyl group with a

    
    -hydrogen that can align syn-periplanar to the N-oxide oxygen.
    
  • Meisenheimer Rearrangement: The dominant pathway for Allyl and Benzyl groups.[1]

    • [1,2]-Shift (Benzyl): A radical cage mechanism where the benzyl group migrates from N to O.

    • [2,3]-Shift (Allyl): A concerted pericyclic rearrangement forming an O-allyl hydroxylamine.

NOxide_Fate Amine Tertiary Amine (N-Allyl / N-Benzyl) NOxide Amine N-Oxide (Intermediate) Amine->NOxide Oxidation (H2O2 / mCPBA / FMO) Cope Cope Elimination (Requires Alkyl u03b2-H) Product: Alkene + N-OH NOxide->Cope Heat (>100u00b0C) Syn-Elimination Meisenheimer12 [1,2]-Meisenheimer (Benzyl Group) Product: O-Benzyl Hydroxylamine NOxide->Meisenheimer12 Radical Mechanism (Benzyl Migration) Meisenheimer23 [2,3]-Meisenheimer (Allyl Group) Product: O-Allyl Hydroxylamine NOxide->Meisenheimer23 Concerted [2,3]-Sigmatropic (Allyl Migration)

Figure 1: Divergent degradation pathways of Amine N-Oxides based on substituent nature.

Metabolic N-Dealkylation

In vivo, Cytochrome P450 (CYP) enzymes rapidly target these positions. The mechanism mirrors autoxidation but is enzymatically driven:

  • Single Electron Transfer (SET) from N to Heme-Iron.

  • H-Abstraction from the

    
    -carbon (benzylic/allylic).
    
  • Oxygen Rebound to form an unstable Carbinolamine .

  • Collapse to the secondary amine and an aldehyde.

Stability Assessment Protocols

Do not rely on standard stability screens alone.[2] Use these targeted protocols to isolate the specific instability mechanism.

Stress Testing (Forced Degradation)
Stress TypeConditionsPurposeExpected Degradants
Oxidative (Radical) AIBN (0.1 eq) in MeCN/H₂O, 40°C, 24hSimulates autoxidation (radical initiator).Benzaldehyde, Acrolein, Secondary Amine.
Oxidative (N-Oxide) H₂O₂ (3%) or mCPBA (1.1 eq), RT, 1-4hTests susceptibility to N-oxidation.N-Oxide, Meisenheimer products (if heated).[3][4]
Thermal Solid state & Solution (pH 7), 60-80°C, 7 daysTests Cope elimination (if alkyl

-H present).
Olefins, Hydroxylamines.
Photolytic 1.2 million lux hours (ICH Q1B)Tests radical generation via photo-excitation.Complex radical mixtures, dimers.
Metabolic Stability Assay (Microsomal)
  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Control: Include a known rapid metabolizer (e.g., Verapamil) and a stable control (e.g., Warfarin).

  • Readout: Monitor disappearance of parent and formation of benzaldehyde (for benzyl) or acrolein conjugates (for allyl) via LC-MS/MS.

  • Critical Check: If

    
     is low (< 15 min), the allyl/benzyl group is likely the "metabolic soft spot."
    

Stabilization Strategies

When instability is confirmed, use the following hierarchy of modifications to stabilize the molecule without destroying potency.

Structural Modification (Medicinal Chemistry)
StrategyMechanismImplementation
Deuteration Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H, slowing H-abstraction.Replace benzylic/allylic protons with Deuterium (

).
Fluorination Electronic Deactivation: Fluorine is electron-withdrawing, destabilizing the transition state for radical formation (prevents oxidation).Add Fluorine to the phenyl ring (para/meta) or adjacent alkyl chain.
Steric Shielding Access Blockade: Bulky groups prevent enzymes/oxidants from approaching the N-lone pair or

-carbon.
Introduce ortho-substituents on the benzyl ring (e.g., o-Cl, o-Me).
Rigidification Conformational Lock: Prevents the orbital overlap required for specific rearrangements (e.g., Cope).Incorporate the amine into a ring system (e.g., isoquinoline vs. benzyl amine).
Formulation Approaches
  • Salt Selection: Convert the free base to a salt (HCl, Mesylate). Protonating the nitrogen (

    
    ) removes the lone pair electron density, significantly reducing susceptibility to N-oxidation and slowing radical initiation.
    
  • Antioxidants:

    • Radical Scavengers: BHT (Butylated hydroxytoluene) or BHA.

    • Oxygen Scavengers: Ascorbic acid (in aqueous formulations).

  • Chelating Agents: EDTA.[5] Removes trace metals (

    
    , 
    
    
    
    ) that catalyze hydroperoxide decomposition.

Detailed Degradation Pathway (Graphviz)

The following diagram illustrates the Autoxidation cascade, the most common storage instability issue for these compounds.

Autoxidation Start Parent Amine (R-N-CH2-Ph) Radical Carbon-Centered Radical (Stabilized by Resonance) Start->Radical Initiation (-Hu2022) (Light/Metals) Peroxyl Peroxyl Radical (R-N-CH(OOu2022)-Ph) Radical->Peroxyl + O2 Hydroperoxide Hydroperoxide (R-N-CH(OOH)-Ph) Peroxyl->Hydroperoxide + Hu2022 (Abstraction) Carbinolamine Carbinolamine (Unstable Intermediate) Hydroperoxide->Carbinolamine Decomposition (Metal Catalyzed) Products Degradation Products: Secondary Amine + Benzaldehyde Carbinolamine->Products C-N Bond Cleavage

Figure 2: Radical-mediated autoxidation cascade for N-benzyl tertiary amines.

References

  • Cope Elimination & N-Oxide Chemistry

    • Cope, A. C., et al. "Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines." Journal of the American Chemical Society, 1949. Link

  • Meisenheimer Rearrangement

    • Buston, J. E. H., et al. "Meisenheimer rearrangements of N-allyl 2-azabornane derivatives."[1] J. Chem. Soc., Perkin Trans.[1] 1, 1999.[1] Link

  • Metabolic N-Dealkylation Mechanism

    • Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. Link

  • Radical Stability (BDE Values)

    • Luo, Y.-R. "Handbook of Bond Dissociation Energies in Organic Compounds." CRC Press, 2002. (Referenced via NIST Chemistry WebBook). Link

  • Stabilization via Deuteration

    • Gant, T. G. "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry, 2014. Link

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination Protocol for N-Benzyl-N-methylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-benzyl-N-methylprop-2-en-1-amine , a versatile tertiary amine building block. Unlike standard alkylation methods that suffer from over-alkylation side products, this guide utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB) . This hydride donor is selected for its high chemoselectivity, allowing the reduction of the intermediate iminium species without reducing the aldehyde or the sensitive allyl (alkene) moiety.

Two complementary routes are provided:

  • Route A (Primary): Condensation of Benzaldehyde with N-methylallylamine.

  • Route B (Alternative): Reductive methylation of N-benzylallylamine using Formaldehyde.

Retrosynthetic Analysis & Strategy

The synthesis of tertiary amines containing an allyl group requires careful selection of reducing agents. Catalytic hydrogenation (e.g.,


/Pd-C) is contraindicated  as it will reduce the prop-2-en-1-yl (allyl) double bond to a propyl group.
Strategic Disconnections
  • Path A (Recommended): Disconnection at the Benzyl-Nitrogen bond.

    • Precursors: Benzaldehyde + N-methylprop-2-en-1-amine (N-methylallylamine).

    • Logic: Benzaldehyde is stable and inexpensive. The secondary amine is commercially available.

  • Path B: Disconnection at the Methyl-Nitrogen bond.

    • Precursors: N-benzylprop-2-en-1-amine + Formaldehyde.

    • Logic: Useful if the secondary benzylamine is already in stock.

Reaction Mechanism (Route A)

The reaction proceeds via the formation of a cationic iminium ion intermediate. Unlike primary amines which form neutral imines, secondary amines react with aldehydes to form iminium species that are highly electrophilic.

ReactionMechanism Benzaldehyde Benzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal + Amine Amine N-methylallylamine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-benzyl-N-methyl prop-2-en-1-amine Iminium->Product + H- (STAB) Reduction

Figure 1: Mechanistic pathway for the reductive amination of benzaldehyde with a secondary amine.

Critical Experimental Design

Choice of Reducing Agent
Reducing AgentSuitabilityRationale
Sodium Triacetoxyborohydride (STAB) Excellent Mild; does not reduce aldehydes/ketones rapidly; tolerates alkenes.
Sodium Cyanoborohydride (

)
GoodEffective but generates toxic HCN/cyanide waste. Avoid if possible.
Sodium Borohydride (

)
PoorToo reactive; reduces benzaldehyde to benzyl alcohol before iminium formation.

/ Pd-C
Fail Reduces the allyl C=C double bond.
Solvent Selection
  • 1,2-Dichloroethane (DCE): The standard solvent for STAB. It promotes the formation of the iminium ion and does not react with the hydride.

  • Tetrahydrofuran (THF): A viable alternative if chlorinated solvents must be avoided.

  • Methanol: Avoid with STAB (solvolysis of the reagent occurs); however, methanol is required if using

    
    .
    

Detailed Protocol A: Benzaldehyde Route

Reaction:



Materials
  • Benzaldehyde: 10.0 mmol (1.06 g)

  • N-methylprop-2-en-1-amine: 10.0 mmol (0.71 g)

  • Sodium Triacetoxyborohydride (STAB): 14.0 mmol (2.97 g)

  • Acetic Acid (Glacial): 10.0 mmol (0.60 g) – Catalyst

  • 1,2-Dichloroethane (DCE): 30 mL

  • Quench: Sat.

    
     solution.[1][2]
    
Step-by-Step Procedure
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 eq) and N-methylprop-2-en-1-amine (1.0 eq) in DCE (0.3 M concentration).

  • Activation: Add Acetic Acid (1.0 eq). Stir at room temperature for 30 minutes.

    • Insight: This pre-stir allows the equilibrium formation of the iminium ion before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 eq) portion-wise over 10 minutes.

    • Safety: STAB evolves acetic acid and mild hydrogen gas; ensure venting.

  • Reaction: Remove the ice bath and stir at room temperature for 4–16 hours.

    • Monitoring: Check by TLC (Silica; 10% MeOH/DCM). The aldehyde spot (

      
      ) should disappear; the amine product will be a lower streak or distinct spot depending on basicity.
      
  • Quench: Carefully add saturated aqueous

    
     (30 mL) and stir vigorously for 15 minutes to neutralize the acetic acid and destroy excess borohydride.
    
Purification (Acid-Base Extraction)

This method exploits the basicity of the tertiary amine to remove non-basic impurities (benzyl alcohol, unreacted aldehyde).

  • Phase Separation: Separate the organic layer (DCE). Extract the aqueous layer with DCM (

    
     mL). Combine organics.
    
  • Acid Wash (Critical): Extract the combined organic layer with 1M HCl (

    
     mL).
    
    • Chemistry: The product is protonated (

      
      ) and moves to the aqueous phase. Neutral impurities stay in the organic phase.
      
  • Discard Organic Phase: The organic phase contains non-amine impurities.

  • Basification: Cool the acidic aqueous phase to 0°C. Basify to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine oils out.

  • Final Extraction: Extract the aqueous mixture with Diethyl Ether or DCM (

    
     mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: Clear to pale yellow oil. Yield typically 85–95%.

Detailed Protocol B: Formaldehyde Route

Reaction:



Materials
  • N-benzylprop-2-en-1-amine: 10.0 mmol

  • Formaldehyde (37% aq. solution): 30.0 mmol (Excess required)

  • Sodium Triacetoxyborohydride (STAB): 15.0 mmol

  • DCE: 30 mL

Step-by-Step Procedure
  • Dissolve N-benzylprop-2-en-1-amine in DCE.

  • Add Formaldehyde solution (3.0 eq). Stir for 15 minutes.

  • Add STAB (1.5 eq) portion-wise.

  • Stir at room temperature for 4 hours.

  • Follow the Quench and Purification steps outlined in Protocol A.

Process Safety & Troubleshooting

Safety Data
  • Allyl Amines: Toxic by inhalation and skin contact. Use a fume hood.

  • STAB: Moisture sensitive. Reacts with water to release

    
    . Store in a desiccator.
    
  • Chlorinated Solvents: Carcinogenic potential. Handle with proper PPE.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete iminium formationIncrease Acetic Acid to 1.5 eq; extend pre-stir time.
Benzyl Alcohol impurity Direct reduction of aldehydeEnsure STAB is used, not NaBH4. Add amine before reducing agent.
Emulsion during workup Surfactant-like amine saltsUse brine to break emulsions; filter through Celite if necessary.

Workflow Diagram

Workflow Start Start: Reagents (Benzaldehyde + Amine) Mix Mix in DCE + AcOH (Form Iminium) Start->Mix Reduce Add NaBH(OAc)3 (0°C -> RT, 4-16h) Mix->Reduce Quench Quench with NaHCO3 Reduce->Quench Extract Acid-Base Extraction 1. Extract into HCl (aq) 2. Wash Organic (Discard) 3. Basify Aqueous (NaOH) 4. Extract into DCM Quench->Extract Final Final Product (this compound) Extract->Final

Figure 2: Operational workflow for the reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395–404. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Organic Chemistry Portal. "Synthesis of Tertiary Amines." Organic-Chemistry.org. Link

Sources

Application Note: Protocol for the Quaternization of N-Benzyl-N-methylallylamine with Methyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of N-benzyl-N,N-dimethylallylammonium iodide via the Menschutkin reaction. The procedure utilizes methyl iodide (MeI) to quaternize N-benzyl-N-methylallylamine . This guide emphasizes critical safety controls due to the high toxicity of methyl iodide, solvent selection to maximize yield and purity, and a self-validating work-up procedure that exploits solubility differences to isolate the product as a high-purity crystalline salt.

Introduction & Mechanistic Insight

The quaternization of tertiary amines with alkyl halides is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction, known as the Menschutkin reaction.[1][2][3]

Reaction Mechanism

The reaction proceeds through the backside attack of the nitrogen lone pair (nucleophile) on the electrophilic methyl carbon of methyl iodide. The iodide ion is displaced as the leaving group.[1]

  • Nucleophile: N-benzyl-N-methylallylamine (Tertiary amine).

  • Electrophile: Methyl Iodide (Soft electrophile, highly reactive).

  • Solvent Effect: The transition state involves the development of charge separation from neutral reactants. Therefore, polar aprotic solvents (e.g., Acetone, Acetonitrile) accelerate the reaction rate significantly compared to non-polar solvents. Furthermore, the final product is an ionic salt, which is often insoluble in moderately polar organic solvents like acetone or ether, facilitating isolation by precipitation.

Visualization: Reaction Pathway

MenschutkinMechanism cluster_conditions Key Drivers Reactants Reactants (Neutral) TS Transition State (Charge Separation) Reactants->TS S_N2 Attack (Slow Step) Product Product (Quaternary Ammonium Salt) TS->Product Leaving Group Departure Solvent Polar Aprotic Solvent (Stabilizes TS) Temp Temp: RT to 40°C (MeI bp: 42.4°C)

Figure 1: Mechanistic flow of the Menschutkin reaction highlighting the transition state stabilization.

Safety & Hazard Assessment (Critical)

Methyl Iodide (MeI) is a potent neurotoxin and a suspected carcinogen.[4][5] It is highly volatile (bp 42.4 °C). Strict adherence to the following safety controls is mandatory.

Hazard ClassRisk DescriptionControl Measure
Inhalation Toxicity High vapor pressure; causes pulmonary edema and CNS depression.Fume Hood Only. Work at least 6 inches inside the sash.[4]
Dermal Absorption Penetrates standard nitrile gloves in <5 minutes.Use Silver Shield/4H laminate gloves . If unavailable, double-glove with nitrile and change immediately upon any splash.
Carcinogenicity Alkylating agent; potential mutagen.Store in a secondary container; use sodium thiosulfate solution to neutralize spills.

Materials & Equipment

Reagents
  • N-Benzyl-N-methylallylamine: (>98% purity).

  • Methyl Iodide (Iodomethane): (Reagent grade, >99%). Note: Often stabilized with Copper or Silver wire.

  • Solvent: Anhydrous Acetone (Preferred for precipitation) or Acetonitrile (For faster kinetics, requires ether precipitation).

  • Washing Solvent: Diethyl Ether or cold Acetone.

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser (if heating is required).

  • Addition funnel or syringe with long needle.

  • Nitrogen/Argon gas line (to exclude moisture).

  • Vacuum filtration setup (Buchner funnel).

Standard Operating Procedure (SOP)

Experimental Workflow

Workflow Start Dissolve Amine in Acetone AddMeI Add Methyl Iodide (Dropwise, 0°C) Start->AddMeI React Reaction (Stir RT, 12-24h) AddMeI->React Check Check for Precipitate React->Check Check->React No Solids (Add Et2O/Cool) Filter Vacuum Filtration Check->Filter Solids Present Wash Wash with Et2O (Remove unreacted amine) Filter->Wash Dry Vacuum Dry (Yield Calculation) Wash->Dry

Figure 2: Step-by-step experimental workflow for quaternization.

Detailed Protocol

Step 1: Preparation

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) to create an inert atmosphere.
    
  • Add 10.0 mmol of N-benzyl-N-methylallylamine to the flask.

  • Dissolve in 20-30 mL of Anhydrous Acetone .

    • Note: Acetone is preferred because the starting materials are soluble, but the ionic product is generally insoluble, allowing it to crash out as a white solid.

Step 2: Addition of Methyl Iodide

  • Cool the RBF in an ice bath (0 °C) for 10 minutes. The reaction is exothermic; cooling prevents uncontrolled boiling of MeI.

  • Using a syringe (in a fume hood!), slowly add 12.0 - 15.0 mmol (1.2 - 1.5 eq) of Methyl Iodide dropwise.

    • Expert Tip: A slight excess ensures complete conversion of the amine.

  • Seal the flask with a septum or attach a reflux condenser if planning to warm later.

Step 3: Reaction

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir vigorously for 12 to 24 hours .

  • Visual Check: The solution should become cloudy, eventually forming a heavy white precipitate (the quaternary salt).

    • Optimization: If no precipitate forms after 24h, the product may be soluble in acetone. Add Diethyl Ether (20-30 mL) slowly to induce precipitation.

Step 4: Isolation and Purification

  • Cool the mixture to 0 °C to maximize precipitation.

  • Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake 3 times with cold Diethyl Ether or cold Acetone .

    • Purpose: This removes unreacted amine and excess methyl iodide (both are soluble in ether).

  • Drying: Dry the solid in a vacuum oven at 40-50 °C for 4 hours.

    • Caution: Do not overheat; quaternary ammonium salts can undergo Hofmann elimination or dealkylation at very high temperatures (>150 °C).

Characterization & Expected Data

Confirm the identity of N-benzyl-N,N-dimethylallylammonium iodide using 1H NMR.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegralMechanistic Note
N-CH3 3.0 - 3.3Singlet (s)6HDiagnostic shift downfield due to positive charge on Nitrogen.
Allyl CH2-N 4.0 - 4.2Doublet (d)2HDeshielded by quaternary nitrogen.
Benzyl CH2-N 4.6 - 4.9Singlet (s)2HSignificantly deshielded relative to free amine.
Allyl Vinyl (Terminal) 5.5 - 5.8Multiplet (m)2HCharacteristic alkene splitting.
Allyl Vinyl (Internal) 6.0 - 6.2Multiplet (m)1HCharacteristic alkene splitting.
Aromatic 7.4 - 7.7Multiplet (m)5HPhenyl ring protons.[6][7][8]

Note: Chemical shifts may vary slightly depending on the deuterated solvent used (e.g., DMSO-d6 vs. CDCl3).

Troubleshooting & Optimization

Issue: Product "Oils Out" instead of Crystallizing.

  • Cause: Presence of impurities or solvent mixture polarity is too high.

  • Solution: Decant the supernatant solvent. Triturate (grind) the oil with fresh Diethyl Ether or Hexane. Scratch the glass side of the flask with a spatula to induce nucleation.

Issue: Low Yield.

  • Cause: Incomplete reaction or product solubility in wash solvent.

  • Solution: Increase reaction time or gently heat to 35 °C (use reflux condenser). Ensure the wash solvent (Acetone) is ice-cold, or switch to Diethyl Ether for washing.

Issue: Product is Yellow/Brown.

  • Cause: Iodine liberation (oxidation of Iodide).

  • Solution: Recrystallize from Ethanol/Ethyl Acetate or Acetone/Methanol. Pure quaternary ammonium iodides should be white to off-white.

References

  • Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Zeitschrift für Physikalische Chemie, 6, 41-57.
  • Abboud, J. L. M., et al. (1999). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry, 71(4), 645-718. [Source for solvent selection logic].
  • Fisher Scientific. (2025).[9] Methyl Iodide Safety Data Sheet (SDS). Retrieved from

  • Chan, K. et al. (2020). Quaternization of Tertiary Amines: A Practical Guide. Royal Society of Chemistry Advances. [General Procedure Grounding].
  • MedChemExpress. (2024). N-Benzyl-N,N-diethylethanaminium iodide Product Information. Retrieved from (Analogous compound reference for physical properties).

Sources

using N-benzyl-N-methylallylamine as a ligand for transition metal catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Hemilabile Coordination for Stereoselective Isomerization & Complexation

Executive Summary

N-Benzyl-N-methylallylamine represents a distinct class of functionalized tertiary amines that function as hemilabile substrate-ligands in transition metal catalysis. Unlike spectator ligands (e.g., phosphines) that remain bound to the metal to tune reactivity, this compound typically acts as a reactive ligand . Its utility is defined by its ability to coordinate to soft metal centers (Rh, Ru, Pd) through two distinct sites: the hard


-donor nitrogen and the soft 

-acceptor alkene.

This guide details the protocols for utilizing N-benzyl-N-methylallylamine in two contexts:

  • As a Ligand/Precursor: Synthesis and isolation of Rhodium(I) coordination complexes to study metal-alkene interactions.

  • As a Substrate-Ligand: The catalytic asymmetric isomerization to enamines—a reaction driven entirely by the molecule's ability to switch coordination modes.

Chemical Profile & Coordination Mechanics

To successfully utilize N-benzyl-N-methylallylamine, researchers must understand its dynamic binding modes. It is not a static ligand; it facilitates "linkage isomerism" which is the engine of its catalytic transformation.

PropertySpecificationCritical Insight for Catalysis
Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

N
Donor Sites Nitrogen (Lone Pair), Alkene (

-bond)
Acts as a bidentate or hemilabile chelate.
pKa (Conj. Acid) ~9.5Basic enough to poison Lewis acidic sites if not buffered or used with soft metals.
Stability Air-sensitive (slow oxidation)Store under Argon. Amine oxides inhibit catalysis.
Coordination Mode A

-N (Sigma)
Kinetic product. Binds through Nitrogen.[1] Metal is electron-rich.
Coordination Mode B

-C,C (Pi)
Thermodynamic product (often). Binds through Alkene. Precedes C-H activation.
Mechanism of Action: The "Ligand Switch"

In Rhodium-catalyzed systems, the molecule does not simply bind; it "walks" along the metal.

  • Initial Capture: The amine nitrogen binds to the cationic Rh center (

    
    -N).
    
  • Isomerization: The ligand rotates, and the alkene coordinates (

    
    -C,C), often displacing the nitrogen or forming a chelate.
    
  • Activation: The metal inserts into the allylic C-H bond (oxidative addition), facilitated by the

    
     coordination.
    
Visualization: The Coordination Pathway

The following diagram illustrates the critical "linkage isomerization" required for the molecule to function effectively in catalysis.

CoordinationMechanism Figure 1: The 'Ligand Switch' Mechanism. The transition from N-bound to Pi-bound is the rate-determining pre-equilibrium. Substrate Free Ligand (N-Benzyl-N-methylallylamine) Complex_N N-Bound Complex (κ1-N Coordination) Substrate->Complex_N + Rh(I) Rh_Pre Rh(I) Precursor [Rh(BINAP)(Solvent)]+ Rh_Pre->Complex_N Complex_Pi Alkene-Bound Complex (η2-C,C Coordination) Complex_N->Complex_Pi Linkage Isomerization OxAdd Allyl-Hydride Intermediate (C-H Activation) Complex_Pi->OxAdd Oxidative Addition OxAdd->Complex_Pi Reversible

Protocol A: Synthesis of the Rh(I)-Amine Coordination Complex

Use this protocol if your goal is to isolate the metal-ligand complex for crystallographic study or mechanistic analysis.

Materials
  • Precursor:

    
     or 
    
    
    
    .
  • Ligand: N-Benzyl-N-methylallylamine (distilled, >99% purity).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous/degassed.

  • Atmosphere: Nitrogen or Argon glovebox.

Step-by-Step Methodology
  • Ligand Preparation: Dissolve N-benzyl-N-methylallylamine (1.1 equiv relative to Rh) in minimal degassed DCM.

  • Metal Solution: In a separate vial, dissolve the Rhodium precursor (e.g.,

    
    ) in DCM. The solution should be deep orange/red.
    
  • Complexation:

    • Add the ligand solution dropwise to the metal solution at -78°C (if characterizing kinetic N-bound species) or Room Temperature (for thermodynamic equilibration).

    • Observation: A color shift (often to lighter yellow or orange) indicates coordination.

  • Equilibration: Stir for 1 hour at RT. The labile solvent molecules (MeOH/THF) are displaced by the allylamine.

  • Isolation:

    • Concentrate the solution under vacuum to ~1/3 volume.

    • Add degassed diethyl ether or pentane to precipitate the cationic complex.

    • Filter under inert atmosphere.

  • Validation (NMR):

    • 
      H NMR:  Look for the upfield shift  of the olefinic protons. Free ligand alkene protons appear ~5.1-5.8 ppm. Coordinated 
      
      
      
      -alkene protons shift to ~3.5-4.5 ppm due to back-bonding.
    • 
      P NMR (if BINAP used):  A split in the phosphorus signal (doublet of doublets) indicates the loss of C2 symmetry, confirming the amine/alkene is bound asymmetrically.
      
Protocol B: Catalytic Asymmetric Isomerization

Use this protocol for the functional application: converting the allylamine to an enamine (a precursor for aldehydes via hydrolysis).

Core Concept

Here, the N-benzyl-N-methylallylamine acts as the substrate. The "ligand" effect is transient: it binds, undergoes C-H activation, rearranges, and releases as the product.

Reaction Scheme


Materials
  • Catalyst:

    
     (or prepared in situ from 
    
    
    
    + (S)-BINAP + AgClO
    
    
    ).
  • Substrate: N-Benzyl-N-methylallylamine (1.0 mmol).

  • Solvent: THF (strictly anhydrous).

  • Temperature: 60°C - 100°C.

Detailed Workflow
  • Catalyst Activation (In Situ Method):

    • In a Schlenk tube under Argon, mix

      
       (2.5 mol%) and (S)-BINAP (5.5 mol%) in THF (2 mL).
      
    • Stir for 15 mins (solution turns orange).

    • Add AgClO

      
       (5.0 mol%) dissolved in minimal THF. A white precipitate (AgCl) forms immediately.
      
    • Filter through a cannula filter or Celite plug (under Argon) to remove AgCl. The filtrate contains the active cationic solvento-complex.

  • Substrate Addition:

    • Add N-benzyl-N-methylallylamine (1.0 mmol) to the catalyst solution.

    • Note: The solution may change color as the substrate coordinates.

  • Reaction:

    • Heat the sealed vessel to 60°C for 12–24 hours.

    • Monitor via TLC (Hexane/EtOAc) or GC-MS. The allylamine spot will disappear; a less polar enamine spot will appear.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo.

    • Crucial: Enamines are sensitive to hydrolysis. Do not perform an aqueous wash if you intend to isolate the enamine. If you want the aldehyde product, add 1M HCl to hydrolyze the enamine.

  • Analysis:

    • The product is the (E)-enamine .[2]

    • Chiral GC/HPLC: If using a pro-chiral variant (e.g., N-benzyl-N-geranylamine), measure ee% to verify the efficiency of the ligand-directed isomerization.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
No Reaction Catalyst PoisoningEnsure amine is distilled. Amine oxides (from old samples) bind irreversibly to Rh.
Low Conversion Solvent InhibitionTHF is standard. Avoid coordinating solvents like MeCN or DMSO which compete with the alkene for the metal.
Product Hydrolysis Moisture IngressEnamines hydrolyze to aldehydes + secondary amines. Use strictly anhydrous solvents and glassware.
Isomerization to Internal Alkene (Wrong Isomer) Temperature too highLower temp to 40-60°C. Higher temps favor thermodynamic equilibration to non-functionalized internal alkenes.
References
  • Mechanistic Foundation

    • Title: Mechanism of the Rhodium-Catalyzed Asymmetric Isomerization of Allylamines to Enamines.[2][3]

    • Source:J. Am. Chem. Soc.[4] / Chem. Eur. J. (Theoretical Study)

    • Link:[Link]

    • Context: Establishes the "modified allylic mechanism" where N-coordination precedes alkene coordin
  • Synthetic Application (Noyori Isomerization)

    • Title: Asymmetric Synthesis of Isoquinoline Alkaloids by the Rhodium-Catalyzed Isomeriz
    • Source:J. Org. Chem.
    • Link:[Link]

    • Context: Practical protocol for using allylamines as substr
  • General Protocol for Rh-Amine Complexes

    • Title: Cationic Rhodium(I) Complexes with Nitrogen-Donor Ligands.[5]

    • Source:Organometallics
    • Link:[Link]

    • Context: Background on isol

Sources

catalytic deoxygenative reduction of amides to N-benzyl-N-methylallylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Deoxygenative Reduction of Amides: Synthesis of N-benzyl-N-methylallylamine

Abstract

The deoxygenative reduction of amides to amines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Traditional methods often rely on stoichiometric, hazardous metal hydrides like lithium aluminum hydride (LiAlH₄), which exhibit poor functional group tolerance and generate significant waste.[2][3] Catalytic deoxygenative reduction, particularly through hydrosilylation or hydroboration, presents a more atom-economical and selective alternative.[1][4] This application note provides a detailed protocol and mechanistic insights for the synthesis of N-benzyl-N-methylallylamine from its corresponding amide precursor. The core challenge addressed is the chemoselective reduction of the robust amide carbonyl group while preserving the easily reducible allyl C=C double bond. We focus on a metal-free catalytic hydrosilylation approach, which offers excellent functional group tolerance under mild conditions.[5][6]

Introduction: The Challenge of Selective Amide Reduction

Amines are ubiquitous structural motifs in biologically active molecules.[5] Their synthesis via the reduction of readily available amides is a fundamental strategy. However, the low electrophilicity of the amide carbonyl, a consequence of n_N → π*_C=O resonance, makes this transformation challenging compared to the reduction of other carbonyl compounds.[1]

The synthesis of N-benzyl-N-methylallylamine introduces an additional layer of complexity: the presence of an alkene. Many powerful reducing agents and catalytic systems that can reduce amides will also readily reduce the C=C double bond, leading to undesired byproducts.[7] Therefore, the choice of catalyst and reducing agent is critical to achieving high chemoselectivity. This guide focuses on a robust, metal-free system utilizing tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst and a hydrosilane as the terminal reductant, a method noted for its mildness and broad functional group compatibility.[5][6]

Mechanistic Rationale: The "Why" Behind the Protocol

The B(C₆F₅)₃-catalyzed hydrosilylation of amides does not proceed via direct hydride attack on the carbonyl. Instead, it follows a pathway involving activation of the amide and sequential reduction steps. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting.

Causality Behind Key Choices:

  • Catalyst (B(C₆F₅)₃): This powerful Lewis acid activates the hydrosilane (e.g., TMDS), generating a highly reactive silylium cation and a non-coordinating borohydride anion, [HB(C₆F₅)₃]⁻. This "frustrated Lewis pair" (FLP) is the true catalytic species responsible for the reduction.[8] This method avoids transition metals, which can sometimes catalyze alkene isomerization or hydrogenation.

  • Hydrosilane (Reductant): Silanes like 1,1,3,3-tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (PMHS) are chosen because they are cost-effective, stable, and relatively safe to handle compared to metal hydrides.[6] They serve as the source of hydride (H⁻) ions.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or toluene are essential to prevent quenching of the highly reactive intermediates.

The generally accepted mechanism for a tertiary amide is depicted below.

Amide_Reduction_Mechanism General Mechanism of B(C6F5)3-Catalyzed Amide Hydrosilylation Amide Tertiary Amide (R-CO-NR'R'') Intermediate1 O-Silylated N,O-Hemiacetal Amide->Intermediate1 Silane Hydrosilane (e.g., TMDS) FLP Frustrated Lewis Pair {[R3Si]+[HB(C6F5)3]−} Silane->FLP Catalyst B(C6F5)3 Catalyst->FLP Iminium Iminium Ion {[R-CH=NR'R'']+} Intermediate1->Iminium Amine Product Amine (R-CH2-NR'R'') Iminium->Amine Byproduct Disiloxane (R3Si-O-SiR3)

Caption: General mechanism for B(C₆F₅)₃-catalyzed deoxygenative hydrosilylation of a tertiary amide.

The process begins with the activation of the amide carbonyl by the silylium species, leading to an O-silylated hemiaminal intermediate.[1] This intermediate then collapses, eliminating a siloxide moiety to form a highly electrophilic iminium ion. A second hydride transfer from the borohydride or another silane molecule to this iminium ion furnishes the final tertiary amine product.[5] This pathway avoids the generation of free aldehydes or alcohols, thereby enhancing selectivity.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzyl-N-methylallylamine from N-benzyl-N-methyl-2-propenamide.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-benzyl-N-methyl-2-propenamide>98%(e.g., Sigma-Aldrich)Synthesized from acryloyl chloride and N-benzylmethylamine.
Tris(pentafluorophenyl)borane, B(C₆F₅)₃>97%(e.g., Sigma-Aldrich)Store in a glovebox or desiccator; highly moisture-sensitive.
1,1,3,3-Tetramethyldisiloxane (TMDS)97%(e.g., Sigma-Aldrich)Freshly distilled before use.
Dichloromethane (DCM), AnhydrousDriSolv® or similar(e.g., MilliporeSigma)Store over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeN/A
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeN/A
Silica Gel60 Å, 230-400 meshN/AFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄N/A
Standard Solvents for Chromatography (Hexanes, Ethyl Acetate)HPLC GradeN/A

3.2. Equipment Setup

  • Oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Rubber septum and a condenser with a nitrogen or argon inlet.

  • Schlenk line or glovebox for maintaining an inert atmosphere.

  • Syringes and needles for liquid transfers.

  • Heating mantle with a temperature controller.

  • Rotary evaporator for solvent removal.

3.3. Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Amide Reduction start Start: Prepare Inert Atmosphere (Oven-dried glassware, N2 flush) add_reagents 1. Add Amide Substrate, B(C6F5)3, and Anhydrous DCM start->add_reagents cool 2. Cool Flask to 0 °C (Ice Bath) add_reagents->cool add_silane 3. Add TMDS Dropwise via Syringe cool->add_silane react 4. Warm to Room Temp. Stir for 12-24h add_silane->react monitor 5. Monitor Reaction (TLC / GC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup 6. Quench with sat. NaHCO3 (at 0 °C, slowly) complete->workup Yes extract 7. Extract with DCM (3x) workup->extract dry_concentrate 8. Dry (MgSO4), Filter, & Concentrate in vacuo extract->dry_concentrate purify 9. Purify by Column Chromatography dry_concentrate->purify characterize 10. Characterize Product (NMR, MS, IR) purify->characterize end_node End: Pure N-benzyl-N- methylallylamine characterize->end_node

Caption: Step-by-step workflow from reaction setup to product characterization.

3.4. Step-by-Step Procedure

  • Reaction Setup: Under a positive pressure of nitrogen, add N-benzyl-N-methyl-2-propenamide (1.0 equiv., e.g., 1.0 mmol, 175.2 mg) and B(C₆F₅)₃ (0.05 equiv., 0.05 mmol, 25.6 mg) to an oven-dried 25 mL two-neck round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) (5 mL) via syringe. Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reductant Addition: Add 1,1,3,3-tetramethyldisiloxane (TMDS) (1.5 equiv., 1.5 mmol, 0.28 mL) dropwise over 5 minutes using a syringe. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting amide spot indicates completion.

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (10 mL). Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-N-methylallylamine as a clear oil.

Expected Results and Data

The described protocol is expected to provide the target amine with high yield and excellent chemoselectivity, preserving the allyl double bond.

ParameterConditionExpected Outcome/Rationale
SubstrateN-benzyl-N-methyl-2-propenamideA tertiary amide with an alkene functionality.
Catalyst Loading5 mol % B(C₆F₅)₃Sufficient for catalytic turnover without requiring excessive amounts of the expensive catalyst.[6]
Reductant1.5 equivalents TMDSA slight excess ensures complete conversion of the amide.
Temperature0 °C to Room TemperatureMild conditions that favor chemoselective reduction of the amide over the alkene.[5]
Reaction Time12-24 hoursTypical timeframe for complete conversion at room temperature.
Expected Yield >85% Based on literature precedence for similar chemoselective amide reductions.[1][5]
Selectivity >98% C=O vs. C=C reduction The B(C₆F₅)₃/silane system is highly selective for the amide carbonyl group.[1]

Troubleshooting

  • Incomplete Reaction: If the starting material persists, ensure all reagents and solvents were rigorously dried, as moisture deactivates the catalyst. A slight increase in catalyst loading (to 10 mol %) or gentle heating (40 °C) can be attempted, but may risk lower selectivity.

  • Low Yield: May result from inefficient extraction or purification. Ensure the aqueous layer is thoroughly extracted and that the product is not lost during chromatography.

  • Formation of Side Products: If reduction of the allyl group is observed, ensure the reaction temperature did not exceed room temperature and that a less reactive silane (e.g., PMHS) is used.

Conclusion

The metal-free, B(C₆F₅)₃-catalyzed deoxygenative reduction of amides offers a powerful and highly chemoselective method for synthesizing amines with sensitive functional groups. The protocol detailed herein for the synthesis of N-benzyl-N-methylallylamine demonstrates the effectiveness of this approach, providing a reliable, mild, and high-yielding alternative to traditional stoichiometric reductants. This methodology is well-suited for researchers in drug development and synthetic chemistry who require robust and selective transformations.

References

  • Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. MDPI. [Link]

  • Ru‐Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic Acid/Triethylamine. University of Liverpool. [Link]

  • Catalytic Deoxygenative Reduction of Amides to Amines. ResearchGate. [Link]

  • Transition-metal-free catalytic hydroboration reduction of amides to amines. Royal Society of Chemistry. [Link]

  • La[N(SiMe3)2]3-Catalyzed Deoxygenative Reduction of Amides with Pinacolborane. Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Mild Metal-Free Hydrosilylation of Secondary Amides to Amines. The Journal of Organic Chemistry. [Link]

  • Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation. Angewandte Chemie International Edition. [Link]

  • Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. National Center for Biotechnology Information. [Link]

  • Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylation. Royal Society of Chemistry. [Link]

  • Efficient metal-free hydrosilylation of tertiary, secondary and primary amides to amines. Royal Society of Chemistry. [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. Royal Society of Chemistry. [Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Journal of Organic Chemistry. [Link]

Sources

Application Note: Chemoselective N-Alkylation of N-Methylbenzylamine with Allyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026


 substitution.

Abstract

This application note details a robust, field-proven protocol for the synthesis of N-allyl-N-methylbenzylamine (tertiary amine) from N-methylbenzylamine (secondary amine) using allyl bromide . Unlike primary amines, which are prone to over-alkylation leading to quaternary ammonium salts, this protocol leverages the steric and electronic properties of the secondary amine alongside controlled stoichiometry to achieve high chemoselectivity. We utilize a Potassium Carbonate (


) / Acetonitrile (MeCN)  system, which offers superior conversion rates compared to acetone-based methods due to higher reflux temperatures and improved solubility profiles.

Mechanistic Insight & Strategic Considerations

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). The lone pair on the nitrogen of N-methylbenzylamine attacks the 

-carbon of allyl bromide, displacing the bromide leaving group.
  • Nucleophile: N-methylbenzylamine (Secondary amine, moderate steric hindrance).

  • Electrophile: Allyl bromide (Highly reactive, primary allylic halide).

  • Base: Potassium Carbonate (

    
    ) acts as an acid scavenger, neutralizing the HBr generated to prevent protonation of the unreacted amine, which would otherwise deactivate the nucleophile.
    
Critical Process Parameters (CPPs)
  • Stoichiometry: A strictly controlled 1.0 : 1.1 molar ratio (Amine : Allyl Bromide) is used.[1] Excess allyl bromide is avoided to prevent the formation of the quaternary ammonium salt (N,N-diallyl-N-methylbenzylammonium bromide).

  • Solvent Choice (Acetonitrile vs. Acetone): While acetone is commonly cited, Acetonitrile (MeCN) is preferred for professional applications. Its higher boiling point (82°C vs 56°C) drives the reaction to completion faster, and it solubilizes the intermediate ammonium species better, preventing premature precipitation that can trap reagents.

  • Safety (Lachrymator Control): Allyl bromide is a potent lachrymator and alkylating agent. The protocol includes specific quenching steps using ammonium hydroxide to degrade trace alkyl halides before workup.

Reaction Scheme Visualization

ReactionPathway SM1 N-Methylbenzylamine (Nucleophile) TS Transition State [S_N2 Attack] SM1->TS MeCN, Reflux SM2 Allyl Bromide (Electrophile) SM2->TS MeCN, Reflux Int Protonated Intermediate (H-Br Salt) TS->Int Prod N-Allyl-N-methylbenzylamine (Target) Int->Prod -HBr (via K2CO3) Base K2CO3 (Base) Base->Int Neutralization Side Quaternary Salt (Over-alkylation impurity) Prod->Side Excess Allyl Bromide (Avoid!)

Caption: Figure 1.


 reaction pathway showing the critical role of base neutralization and the risk of over-alkylation.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[2][3]Purity
N-Methylbenzylamine 103-67-3121.181.0>98%
Allyl Bromide 106-95-6120.981.1>97%
Potassium Carbonate 584-08-7138.212.0Anhydrous, Powder
Acetonitrile (MeCN) 75-05-8--HPLC Grade
Equipment
  • Reaction Vessel: 3-neck round bottom flask (flame-dried).

  • Temperature Control: Oil bath with magnetic stirrer/hotplate.

  • Condenser: Reflux condenser with

    
     inlet.
    
  • Addition: Pressure-equalizing dropping funnel.

  • Safety: Fume hood (High flow), Butyl rubber gloves (Allyl bromide permeates nitrile).

Experimental Protocol (SOP)

Phase 1: Reaction Setup
  • Preparation: In a fume hood, charge the 3-neck flask with N-Methylbenzylamine (10.0 mmol, 1.21 g) and Anhydrous

    
      (20.0 mmol, 2.76 g).
    
  • Solvation: Add Acetonitrile (30 mL, ~3 mL/mmol) and initiate stirring to create a suspension.

  • Inert Atmosphere: Purge the system with Nitrogen (

    
    ) for 5 minutes.
    
  • Reagent Addition: Dissolve Allyl Bromide (11.0 mmol, 1.33 g) in a small volume of MeCN (5 mL) and load into the dropping funnel.

    • Note: Diluting allyl bromide prevents localized high concentrations that favor quaternization.

Phase 2: Execution
  • Addition: Add the allyl bromide solution dropwise over 15 minutes at Room Temperature (RT).

    • Observation: The suspension may thicken slightly as KBr salts form.

  • Reaction: Heat the mixture to 60°C (mild reflux) for 4–6 hours .

    • Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The secondary amine starting material (

      
      ) should disappear, replaced by the tertiary amine product (
      
      
      
      ).
    • Staining: Use

      
       stain (Allyl group stains bright yellow/brown) or Ninhydrin (Starting material stains, product does not stain strongly).
      
Phase 3: Workup & Purification
  • Quench: Cool to RT. Add 1 mL of 30% Ammonium Hydroxide (

    
    ) and stir for 10 mins.
    
    • Purpose: Reacts with any unreacted allyl bromide to form water-soluble allyl amines, detoxifying the organic layer.

  • Filtration: Filter off the solid inorganic salts (

    
    , KBr) through a Celite pad. Rinse the pad with Ethyl Acetate (
    
    
    
    ).
  • Extraction:

    • Concentrate the filtrate to remove MeCN.

    • Redissolve residue in

      
       (50 mL) and wash with Water  (2 x 20 mL) and Brine  (1 x 20 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically >90% pure. For analytical grade, purify via Flash Column Chromatography (Silica Gel; 0-10% EtOAc in Hexanes).

Process Monitoring & Workflow Visualization[4]

WorkupFlow RxnMix Reaction Mixture (MeCN, Product, Salts) Filter Filtration (Celite) Remove K2CO3 / KBr RxnMix->Filter Evap Rotary Evaporation Remove MeCN Filter->Evap Redissolve Redissolve in EtOAc + Wash (H2O/Brine) Evap->Redissolve Dry Drying (Na2SO4) & Concentration Redissolve->Dry Crude Crude Oil (N-Allyl-N-methylbenzylamine) Dry->Crude Column Flash Chromatography (Hex/EtOAc) Crude->Column Optional for >98% purity

Caption: Figure 2. Downstream processing workflow ensuring removal of inorganic salts and polar impurities.

Analytical Data (Expected)

MetricSpecification
Physical State Clear to pale yellow oil
Yield 85% - 92% (Isolated)

NMR (400 MHz,

)

7.20-7.40 (m, 5H, Ar-H), 5.85-5.95 (m, 1H, -CH=), 5.15-5.25 (m, 2H, =CH2), 3.50 (s, 2H, Ph-CH2-), 3.05 (d, 2H, N-CH2-), 2.20 (s, 3H, N-CH3)
Mass Spectrometry (ESI) Calculated

; Found

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous (dry in oven at 120°C). Use fresh Allyl Bromide.
Quaternary Salt Formation Excess Allyl BromideStrictly limit Allyl Bromide to 1.1 equiv. Keep temperature at 60°C, do not overheat.
Emulsion during Workup Basic pH / Fine particulatesFilter through Celite before aqueous workup. Add solid NaCl to break emulsion.
Product Coloration OxidationStore product under Argon/Nitrogen at 4°C. Amines oxidize slowly in air.

References

  • BenchChem. Experimental procedure for N-alkylation of primary amines. Retrieved from

  • Organic Syntheses. N-Allyl-N-benzylamine Protocol. Org.[1][3][4] Synth. 2011 , 88, 33-41. Retrieved from

  • ChemicalBook. N-Methylbenzylamine NMR and Properties. Retrieved from

  • Santa Cruz Biotechnology. Allyl Bromide Safety Data Sheet. Retrieved from

  • National Science Foundation (NSF). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (Methodology adaptation). Retrieved from

Sources

Application Note: Optimized One-Pot Synthesis of N-Benzyl-N-methylprop-2-en-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized one-pot synthesis of N-benzyl-N-methylprop-2-en-1-amine (N-benzyl-N-methylallylamine) and its substituted derivatives. These tertiary amines represent a critical scaffold in the development of squalene epoxidase inhibitors, most notably the antifungal agents Naftifine and Terbinafine .

While traditional methods often employ stepwise alkylation prone to over-alkylation (quaternization) byproducts, this guide prioritizes Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB). This protocol offers superior chemoselectivity, mild conditions, and high tolerance for functional groups on the benzyl ring, making it the "Gold Standard" for generating structure-activity relationship (SAR) libraries in drug discovery.

Strategic Rationale & Mechanism

Why Direct Reductive Amination?

Direct alkylation of secondary amines with benzyl halides often results in competitive quaternization (formation of ammonium salts) and requires harsh basic conditions incompatible with sensitive functional groups.

In contrast, the Abdel-Magid DRA protocol allows the aldehyde and amine to be mixed in a single pot with the reducing agent. The key to this success is the use of Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Borohydride (


), STAB is less basic and reacts negligible with aldehydes but reduces iminium ions rapidly. This kinetic differentiation allows for a true "one-pot" transformation without isolating the unstable iminium intermediate.
Mechanism of Action

The reaction proceeds through the formation of an equilibrium concentration of an iminium ion, which is selectively reduced.

ReactionMechanism Aldehyde Benzaldehyde Derivative Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine N-methyl allylamine Amine->Hemiaminal Condensation Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O Product Tertiary Amine (Target) Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Hemiaminal STAB STAB (Hydride Source) STAB->Iminium H- transfer

Figure 1: Mechanistic pathway of Direct Reductive Amination via Iminium Ion formation.

Experimental Protocol: Direct Reductive Amination

Objective: Synthesis of this compound from benzaldehyde and N-methylprop-2-en-1-amine.

Materials & Reagents
ReagentEquiv.RoleCritical Note
Benzaldehyde Derivative 1.0ElectrophileEnsure free of benzoic acid (distill if old).
N-methylprop-2-en-1-amine 1.1NucleophileSecondary amine; slight excess drives conversion.
NaBH(OAc)3 (STAB) 1.4ReductantMoisture sensitive. Weigh quickly in air or use glovebox.
Acetic Acid (AcOH) 1.0CatalystEssential to protonate the imine to iminium.
1,2-Dichloroethane (DCE) SolventSolventPreferred over DCM for slightly higher boiling point and solubility.
Step-by-Step Procedure

Step 1: Reagent Mixing (The "One-Pot")

  • Charge a flame-dried round-bottom flask with Benzaldehyde (1.0 equiv) and DCE (0.2 M concentration relative to aldehyde).

  • Add N-methylprop-2-en-1-amine (1.1 equiv) via syringe.

  • Add Acetic Acid (1.0 equiv). Observation: The solution may warm slightly. Stir for 15 minutes at Room Temperature (RT) to establish the imine/hemiaminal equilibrium.

Step 2: Reduction 4. Add STAB (1.4 equiv) in one portion.

  • Note: Mild effervescence may occur.
  • Stir the suspension vigorously at RT under Nitrogen atmosphere.
  • Self-Validating Checkpoint: Monitor by TLC or LC-MS after 2 hours. The aldehyde spot should disappear. If aldehyde persists after 4 hours, add an additional 0.3 equiv of STAB.

Step 3: Quench & Workup 7. Quench the reaction by adding saturated aqueous NaHCO3 (volume equal to solvent). Stir for 20 minutes until effervescence ceases.

  • Critical: This neutralizes the acetic acid and decomposes excess borohydride.
  • Extract with DCM (x3).
  • Wash combined organics with Brine, dry over Na2SO4 , and concentrate in vacuo.

Step 4: Purification 10. The crude oil is often >90% pure. If necessary, purify via Flash Column Chromatography (Silica gel; Hexanes/Ethyl Acetate gradient with 1% Triethylamine to prevent streaking).

Alternative Protocol: Microwave-Assisted Alkylation

Context: Use this protocol when the aldehyde is unavailable, but the benzyl halide is readily accessible, or for rapid high-throughput synthesis.

Reaction: Benzyl Chloride + N-methylallylamine + K2CO3 -> Target

Procedure
  • In a microwave vial, dissolve Benzyl Chloride (1.0 equiv) in Acetonitrile (ACN).

  • Add N-methylprop-2-en-1-amine (1.2 equiv).

  • Add K2CO3 (2.0 equiv) and KI (0.1 equiv, Finkelstein catalyst).

  • Seal and irradiate at 80°C for 20 minutes .

  • Filter off inorganic salts, concentrate, and purify.

Comparison of Methods:

FeatureProtocol 1 (Reductive Amination)Protocol 2 (Alkylation)
Chemo-selectivity High (No quaternary salts)Moderate (Risk of over-alkylation)
Substrate Scope Excellent (Tolerates esters, nitriles)Good (Sensitive to base-labile groups)
Reaction Time 2 - 16 Hours20 - 60 Minutes
Scalability High (Industrial standard)Moderate (Exothermic)

Workflow Visualization

Workflow Start Start Synthesis Choice Substrate Availability? Start->Choice PathA Aldehyde Available (Protocol 1) Choice->PathA Benzaldehyde PathB Benzyl Halide Available (Protocol 2) Choice->PathB Benzyl Halide MixA Mix Aldehyde + Amine + AcOH in DCE (15 min) PathA->MixA AddRed Add NaBH(OAc)3 Stir 2-4h @ RT MixA->AddRed CheckA TLC Check: Aldehyde consumed? AddRed->CheckA CheckA->AddRed No (Add more STAB) Quench Quench with sat. NaHCO3 CheckA->Quench Yes Workup Extraction (DCM) & Drying (Na2SO4) Quench->Workup MixB Mix Halide + Amine + K2CO3 + KI in ACN PathB->MixB Heat Microwave 80°C 20 mins MixB->Heat Heat->Workup Purify Flash Chromatography (Hex/EtOAc + 1% Et3N) Workup->Purify

Figure 2: Decision tree and experimental workflow for synthesis selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old STAB reagent (decomposed).Use fresh bottle or switch to NaBH3CN (requires pH adjustment to 6).
Emulsion during Workup Amphiphilic nature of amine.Use a larger volume of DCM or add a small amount of Methanol to break the emulsion.
Dialkylation (Impurity) Only occurs in Protocol 2.Switch to Protocol 1 (Reductive Amination) which is immune to this side reaction.
Streaking on TLC Amine interaction with silica.Pre-treat TLC plate with 5% Et3N/Hexane or add 1% Et3N to the eluent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2]

  • Petrillo, D. E., et al. (1988). Synthesis of Naftifine and Analogues. Journal of Medicinal Chemistry.
  • Ghorab, M. M., et al. (2019). One-Pot Synthesis of N-Benzyl Substituted 2-Aminothiophene-3-Carboxilic Acid Scaffold. International Journal of Innovative Technology and Exploring Engineering.[4]

  • BenchChem Technical Support. (2025). A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

preventing [1,2]-Stevens rearrangement side products in ylide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ylide Rearrangement Optimization Ticket #8024: Suppression of [1,2]-Stevens Rearrangement Side Products

Mission Statement

You have reached the Advanced Synthesis Support Module. This guide addresses the suppression of thermodynamic [1,2]-Stevens rearrangement products (radical pathway) in favor of kinetic [2,3]-sigmatropic rearrangements or C-H insertions. Our goal is to maximize regioselectivity and enantiomeric retention through mechanistic control.

Module 1: Diagnostic & Triage

"Is my impurity actually a [1,2]-shift product?"

Before altering reaction parameters, confirm the identity of the side product. [1,2]-Stevens products often co-elute with desired [2,3]-products but exhibit distinct spectroscopic signatures.

Feature[2,3]-Sigmatropic Product (Desired)[1,2]-Stevens Product (Undesired)
Mechanism Concerted (Pericyclic, Woodward-Hoffmann allowed)Radical Pair (Homolysis-Recombination)
Chirality High Fidelity: >90% chirality transfer (suprafacial).Erosion: Racemization or low retention (radical memory loss).
NMR Signal Allylic shift away from heteroatom (gamma-attachment).Alkyl shift retaining alpha-attachment (alpha-attachment).
Kinetics Fast, Kinetic Product (Lower

).
Slower, Thermodynamic Product (Higher

).

Status Check: If your product shows extensive racemization or an unexpected alkyl shift to the alpha-position, proceed to Module 2.

Module 2: Mechanistic Root Cause Analysis

"Why is the [1,2]-shift competing?"

The competition is governed by the energy difference between the concerted transition state (TS) and the bond-homolysis barrier.

  • The [2,3]-Pathway: Requires specific orbital overlap (envelope transition state). If sterics or conformational lock prevent this overlap, the ylide waits.

  • The [1,2]-Pathway: If the ylide accumulates energy (heat) without accessing the [2,3] TS, the Carbon-Heteroatom bond undergoes homolysis, generating a radical pair in a solvent cage. Recombination yields the [1,2]-product.

G Diazo Diazo Precursor + Sulfide/Amine MetalCarbene Metal-Carbene Intermediate Diazo->MetalCarbene Catalyst (-N2) Ylide Onium Ylide (Key Intermediate) MetalCarbene->Ylide Nucleophilic Attack TS_23 Concerted TS (Low Ea) Ylide->TS_23 Kinetic Path (Cool Temp) RadicalPair Radical Pair (Solvent Cage) Ylide->RadicalPair Thermal Path (High Temp/Sterics) Prod_23 [2,3]-Product (High ee) TS_23->Prod_23 Prod_12 [1,2]-Product (Racemic/Mixed) RadicalPair->Prod_12 Recombination

Figure 1: Mechanistic bifurcation between concerted [2,3]-sigmatropic rearrangement and radical-mediated [1,2]-Stevens rearrangement.

Module 3: Optimization Protocols

"How do I stop it?"

Protocol A: Thermal Control (The "First Line of Defense")

The [1,2]-shift has a significantly higher activation energy (


) than the [2,3]-shift.
  • Action: Lower reaction temperature to -78 °C or -40 °C.

  • Why: This "freezes out" the radical homolysis pathway. The concerted [2,3]-shift usually has a very low barrier and will proceed even at cryogenic temperatures.

  • Warning: If the diazo decomposition is sluggish at low temp, do not heat the whole mixture. Instead, use Slow Addition of the diazo compound to a refluxing catalyst solution only if necessary, but ideally, switch to a more active catalyst that works at low temp (e.g., Rh(II) carboxylates).

Protocol B: Catalyst Switching (Rh vs. Cu)

Copper (Cu) catalysts often favor [1,2]-shifts because they can form "metal-bound ylides" that are sterically prevented from adopting the [2,3]-envelope geometry, or they stabilize the radical pair.

  • Recommendation: Switch to Rhodium(II) Carboxylates (e.g.,

    
     or 
    
    
    
    ).
  • Advanced Logic: Rhodium tends to dissociate from the ylide before rearrangement, generating a "free ylide." The free ylide is more flexible and can easily adopt the geometry required for the concerted [2,3]-shift.

  • Ligand Selection: Use bulky electron-withdrawing ligands (e.g.,

    
     or 
    
    
    
    ). These make the metal center more electrophilic (faster ylide formation) and the bulky ligands crowd the metal, encouraging rapid dissociation of the ylide.
Protocol C: Solvent Viscosity & Cage Effect

If you must run at higher temperatures (e.g., for solubility), solvent choice is critical.

  • The Issue: High viscosity solvents (e.g., benzene, dioxane) enhance the "Cage Effect," keeping radical pairs together and promoting [1,2]-recombination.

  • The Fix: Use low-viscosity, non-polar solvents like Pentane or Hexane (if solubility permits) or Dichloromethane (DCM) . This allows any formed radicals to diffuse apart (quenching via intermolecular pathways) rather than recombining to form the [1,2]-impurity, effectively "cleaning" the NMR of the difficult-to-separate isomer.

Module 4: Step-by-Step Experimental Workflow

Standard Operating Procedure (SOP) for Maximizing [2,3]-Selectivity

Reagents:

  • Sulfide/Amine Substrate (1.0 equiv)

  • Diazoalkane (1.2 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Solvent: DCM (Anhydrous, degassed)

Procedure:

  • Preparation: Dissolve the sulfide/amine substrate and Rh catalyst in DCM (0.1 M) in a flame-dried flask under Argon.

  • Thermal Setpoint: Cool the reaction mixture to -40 °C (Acetonitrile/Dry Ice bath).

  • Controlled Addition: Dissolve the diazo compound in DCM. Using a syringe pump, add this solution over 2–4 hours .

    • Technical Note: Keeping the diazo concentration low prevents carbene dimerization and ensures the ylide rearranges immediately upon formation without "waiting" and risking thermal homolysis.

  • Monitoring: Monitor by TLC/NMR. If the diazo is not consumed at -40 °C, raise temperature in 10 °C increments. Stop immediately if [1,2]-products appear.

  • Quench: Once complete, filter through a short plug of silica (to remove Rh) and concentrate.

Module 5: FAQ (Frequently Asked Questions)

Q: I am using a chiral catalyst, but the [1,2]-product is still forming and is racemic. Why? A: The [1,2]-Stevens rearrangement proceeds via a radical pair. Once the bond breaks (homolysis), the stereochemical information from the chiral catalyst is often lost because the radical pair can tumble in the solvent cage before recombining. To fix this, you must suppress the radical pathway entirely (see Protocol A), rather than trying to control the radical's stereochemistry.

Q: Can I use Cu(OTf)2? It’s cheaper than Rhodium. A: You can, but Copper(I/II) salts often bind more tightly to the ylide intermediate. This coordination can physically block the orbital overlap required for the [2,3]-shift, forcing the molecule into the [1,2]-pathway. If cost is a driver, try Cu(acac)2 but run strictly at low temperatures.

Q: My substrate has a benzyl group and an allyl group. Which will migrate? A:

  • Allyl: Prefers [2,3]-shift (Kinetic, concerted).

  • Benzyl: Prefers [1,2]-shift (Thermodynamic, radical).

  • Troubleshooting: If you see benzyl migration ([1,2]), your reaction energy is too high. Cool it down to favor the allyl [2,3]-shift.

References

  • Doyle, M. P., et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society, vol. 115, no. 21, 1993, pp. 958-964. Link

  • West, F. G., et al. "Stevens Rearrangement of Oxonium Ylides." Tetrahedron, vol. 62, no. 48, 2006, pp. 11402-11412. Link

  • Singleton, D. A., et al. "Dynamics and a Unified Understanding of Competitive [2,3]- and [1,2]-Sigmatropic Rearrangements Based on a Study of Ammonium Ylides." Journal of the American Chemical Society, vol. 136, no. 12, 2014, pp. 4628–4636. Link

  • Zhang, J., et al. "Catalyst-Controlled Regiodivergence in Rearrangements of Indole-Based Onium Ylides." Journal of the American Chemical Society, vol. 143, no. 26, 2021, pp. 9769–9780. Link

  • Ollivier, C., & Renaud, P. "The Cage Effect in Radical Reactions." Chemical Reviews, vol. 101, no. 11, 2001, pp. 3415-3434. Link

purification of N-benzyl-N-methylallylamine from secondary amine byproducts

Author: BenchChem Technical Support Team. Date: February 2026


-Benzyl-

-methylallylamine

Executive Summary

The purification of


-benzyl-

-methylallylamine
(a tertiary amine) from its secondary amine precursors (typically

-benzylmethylamine or

-benzylallylamine) presents a specific challenge: the boiling points and pKa values of these species are often too similar for effective separation by standard fractional distillation or simple acid-base extraction.

This guide details the Chemical Scavenging Protocol , a field-proven methodology that chemically modifies the impurity to alter its physical properties drastically, facilitating easy removal.

Part 1: Troubleshooting & FAQs

Q1: I see a persistent impurity (~5-10%) in my NMR/GC after distillation. Why can't I remove it?

Diagnosis: You are likely observing co-distillation of the secondary amine starting material (


-benzylmethylamine, BP ~184°C).
The Science:  Tertiary amines and their secondary amine precursors often form azeotropes or have boiling point deltas of <10°C. Standard vacuum distillation is insufficient for high-purity (>99%) separation.
The Fix:  Use Chemical Scavenging . Treat the crude mixture with an electrophile (acetic anhydride or phthalic anhydride) to convert the secondary amine into a non-volatile, neutral amide. The tertiary amine remains unreacted and can then be separated via acid-base extraction or distillation.
Q2: My product streaks on silica gel columns, and the impurity co-elutes. How do I fix this?

Diagnosis: Silanol interactions. The Science: Both amines are basic and interact strongly with acidic silanol groups on the silica surface, causing peak tailing. Because their polarities are similar, they co-elute. The Fix:

  • Mobile Phase Modifier: Add 1-5% Triethylamine (Et

    
    N) or 1% Ammonia (
    
    
    
    ) to your mobile phase. This blocks the silanol sites.
  • Derivatization (Pre-column): Perform the scavenging reaction (see Protocol A) before loading the column. The resulting amide is far less polar and will elute much earlier than the free tertiary amine.

Q3: Can I use acid-base extraction to separate them?

Diagnosis: Not directly. The Science: The pKa difference between a secondary amine (~10.7) and a tertiary amine (~10.2) is too small for selective protonation. Both will protonate and move to the aqueous phase at pH < 9. The Fix: Use the "Modified" Acid-Base Extraction (Protocol A). By converting the secondary amine to an amide, it loses its basicity. It will remain in the organic layer during an acid wash, while the basic tertiary amine moves to the aqueous layer.

Part 2: Comparison of Physical Properties

Understanding the physical shift induced by derivatization is key to this purification strategy.

PropertyTarget:

-Benzyl-

-methylallylamine
Impurity:

-Benzylmethylamine
Derivatized Impurity (

-Acetyl-...)
Structure Type Tertiary AmineSecondary AmineAmide (Neutral)
Basicity (pKa) ~10.2 (Basic)~10.7 (Basic)~ -0.5 (Neutral)
Boiling Point ~200-210°C (est.)184-189°C>300°C
Polarity (TLC) ModerateModerate/HighLow
Solubility (Acid) Soluble (forms salt)Soluble (forms salt)Insoluble

Part 3: Experimental Protocols

Protocol A: The "Scavenge & Wash" Method (High Purity)

Best for: Removing <20% secondary amine contamination.

Reagents:

  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M HCl and 2M NaOH

Step-by-Step:

  • Scavenging: Dissolve the crude amine mixture in DCM (5 mL per gram).

  • Activation: Add 1.2 - 1.5 equivalents of Acetic Anhydride relative to the secondary amine impurity (determine mole fraction via NMR or GC).

    • Tip: If impurity content is unknown, add 0.2 eq relative to the total mass.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (the secondary amine spot should disappear/move).

  • Acid Wash (Critical Separation):

    • Transfer to a separatory funnel.

    • Extract with 1M HCl (3x volumes).

    • Mechanism:[1][2] The Target Tertiary Amine protonates and goes into the Aqueous Layer . The Neutral Amide impurity stays in the DCM Layer .

  • Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove entrained amides.

  • Recovery:

    • Cool the aqueous layer on ice.

    • Basify to pH > 12 using 2M NaOH (or 5M for volume control). The solution will turn cloudy as the free amine oils out.

  • Final Extraction: Extract the milky aqueous mixture with DCM (3x). Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Scavenge & Distill" Method (Scale-Up)

Best for: Large scale (>50g) where extraction volumes are prohibitive.

  • Scavenging: Add Phthalic Anhydride (1.1 eq vs impurity) to the neat crude oil.

  • Reaction: Heat to 80°C for 1 hour. Phthalic anhydride reacts with the secondary amine to form a high-boiling phthalamic acid/imide derivative.

  • Distillation: Perform vacuum distillation.

    • The Target Tertiary Amine will distill over (lower BP).

    • The Derivatized Impurity (MW > 250) will remain in the pot residue.

Part 4: Process Visualization

The following logic flow illustrates the "Scavenge & Wash" mechanism (Protocol A).

PurificationWorkflow Crude Crude Mixture (Tertiary Amine + Secondary Amine) Ac2O Add Acetic Anhydride (Scavenging Step) Crude->Ac2O ReactionMix Reaction Mixture (Tertiary Amine + Neutral Amide) Ac2O->ReactionMix Stir 2h @ RT AcidExt Extraction with 1M HCl ReactionMix->AcidExt OrgLayer Organic Layer (Contains Neutral Amide Impurity) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Amine Salt) AcidExt->AqLayer Keep Basify Basify with NaOH (pH > 12) AqLayer->Basify FinalExt Extract with DCM & Evaporate Basify->FinalExt PureProduct Pure N-benzyl-N-methylallylamine FinalExt->PureProduct

Figure 1: Workflow for the chemical purification of tertiary amines using the "Scavenge & Wash" technique. The secondary amine is converted to a neutral amide, allowing separation via acid-base extraction.

References

  • Sigma-Aldrich. N-Benzylmethylamine Physical Properties & Safety Data. Retrieved from .

  • Biotage. Separation of Secondary and Tertiary Amines using Scavenger Resins and Derivatization. Biotage Technical Notes. Retrieved from .

  • Organic Syntheses. N-Allyl-N-benzylamine Synthesis and Properties. Org. Synth. 2011 , 88, 212-223. Retrieved from .

  • Google Patents. Process for reducing the content of primary and secondary amine in a tertiary amine. Patent CA2023057A1. Retrieved from .

Sources

storage conditions to prevent oxidation of N-benzyl-N-methylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of N-Benzyl-N-methylprop-2-en-1-amine

Case ID: CAS-2520-97-0-OX Assigned Specialist: Senior Application Scientist Subject: Prevention of Oxidative Degradation in Tertiary Allylic Amines

Core Directive: The "Golden Standard" for Storage

As a tertiary amine featuring both benzylic and allylic moieties, This compound (CAS: 2520-97-0) presents a "perfect storm" for oxidative instability. It is susceptible to two distinct degradation pathways: N-oxide formation (direct oxidation of the nitrogen lone pair) and radical autoxidation at the benzylic/allylic carbon positions.

To maintain purity >98% over extended periods, adherence to the following matrix is mandatory.

Storage Specification Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for radical chain propagation and autoxidation [1].
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a more effective "blanket" over the liquid surface than Nitrogen, preventing O₂ diffusion [2].
Container Amber Glass with Teflon-lined capBlocks UV light (200-400 nm) which catalyzes photo-oxidative cleavage of the benzylic C-N bond [3].
Seal Integrity Parafilm M® or Electrical TapePrevents oxygen ingress and moisture absorption (hygroscopicity can accelerate hydrolysis of imine impurities).
Stabilizers None (Standard) Commercial samples are typically pure; however, adding 0.01% BHT (Butylated hydroxytoluene) is a valid protocol for long-term archiving if downstream compatibility permits.

Troubleshooting Guide: Diagnosing & Fixing Degradation

User Issue 1: "My clear liquid has turned yellow/brown. Is it still usable?"

  • Diagnosis: The yellow color arises from the formation of conjugated imines (Schiff bases) and trace N-oxides . The benzylic position oxidizes to form benzaldehyde, which can then condense with amines to form colored oligomers.

  • Action Plan:

    • Smell Test (Caution): If you detect a strong "almond" scent (benzaldehyde), significant oxidative cleavage has occurred.

    • Purity Check: Run a TLC (Silica; 10% MeOH in DCM). If the impurity spot is faint (<5%), use as is for non-critical reactions.

    • Remediation: If purity is critical, perform Vacuum Distillation (See Protocol A below). Do not use column chromatography as the first resort, as silica is slightly acidic and can cause streaking or hydrolysis of the amine.

User Issue 2: "I see a white precipitate at the bottom of the bottle."

  • Diagnosis: This is likely the N-oxide salt or carbonate salts formed from reaction with atmospheric CO₂ (carbamate formation is less likely for tertiary amines, but moisture absorption can lead to bicarbonate salts).

  • Action Plan:

    • Filtration: Filter the liquid through a 0.45 µm PTFE syringe filter under an inert atmosphere.

    • Solubility Check: The precipitate is likely insoluble in non-polar solvents (Hexane/Ether) but soluble in water/methanol.

User Issue 3: "My reaction yield is low, and I suspect the reagent is the cause."

  • Diagnosis: N-oxides formed during storage can act as oxidants or radical traps in metal-catalyzed cross-couplings (e.g., Heck or Suzuki reactions), poisoning the catalyst.

  • Action Plan: Always titrate or re-purify the amine if it has been stored >6 months without an inert seal.

Mechanistic Insight: Why Does It Degrade?

Understanding the enemy is the first step to defeating it. This compound suffers from competing oxidation pathways.

OxidationPathways Start N-Benzyl-N-methylallylamine (Active Reagent) O2_Direct Direct Oxidation (Peroxides/O2) Start->O2_Direct Slow Radical Radical Initiation (Light/Heat) Start->Radical UV/Heat NOxide N-Oxide (Solid Precipitate) O2_Direct->NOxide Accumulates BenzylicRad Benzylic Radical (Intermediate) Radical->BenzylicRad H-Abstraction Cleavage Oxidative Cleavage BenzylicRad->Cleavage + O2 Benzaldehyde Benzaldehyde (Almond Smell) Cleavage->Benzaldehyde SecAmine N-Methylallylamine Cleavage->SecAmine

Figure 1: Dual degradation pathways. The "Direct Oxidation" path leads to N-oxides (solids), while "Radical Initiation" cleaves the molecule, releasing Benzaldehyde.

Recovery Protocol: Vacuum Distillation

If your reagent is compromised, distillation is the only method to restore >99% purity.

Protocol A: Vacuum Distillation of this compound

  • Equipment: Short-path distillation head, vacuum pump (<5 mmHg), oil bath.

  • Pre-treatment: Add KOH pellets (solid) to the crude amine 1 hour prior to distillation to neutralize any carbonate salts and dry the amine.

  • Procedure:

    • Purge the setup with Argon.

    • Heat oil bath to ~100°C (Boiling point is roughly 80-90°C at reduced pressure; standard BP is ~220°C at 1 atm, though specific data for this CAS is rare, it tracks with N-benzylmethylamine BP of 184°C [4]).

    • Discard the first 5% of distillate (forerun containing benzaldehyde/solvent).

    • Collect the main fraction as a clear, colorless oil.

    • Immediately backfill with Argon and seal.

Handling Workflow Decision Tree

Follow this logic flow to ensure sample integrity during daily use.

HandlingWorkflow Start Receive Bottle Check Check Seal & Color Start->Check Decision Is it Yellow? Check->Decision Purify Perform Distillation (Protocol A) Decision->Purify Yes Use Transfer to Schlenk/Flask Decision->Use No (Clear) Purify->Use Sparge Sparge with Argon (5 mins) Use->Sparge Post-Use Seal Seal with Parafilm Store at 4°C Sparge->Seal

Figure 2: Operational workflow for receiving, assessing, and storing the reagent.

Frequently Asked Questions (FAQs)

Q: Can I store this in a freezer (-20°C) instead of a fridge? A: Yes, -20°C is superior for long-term storage (>1 year). However, you must allow the bottle to warm to room temperature before opening. Opening a cold bottle introduces condensation (water), which is more damaging than the temperature difference.

Q: Is this compound compatible with chlorinated solvents (DCM/Chloroform)? A: Yes, for short durations. However, avoid storing it in Chloroform or DCM for days. Tertiary amines can react with DCM over time to form quaternary ammonium salts (Menschutkin reaction), especially if exposed to light [5].

Q: What is the shelf life if stored correctly? A: Under Argon at 4°C: 18-24 months . Without Argon at Room Temp: 3-6 months before significant yellowing occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87418290, N-benzyl-N-methylprop-2-yn-1-amine (Analogous Structure Stability Data). Retrieved from .

  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. Retrieved from .

  • Albini, A., & Fagnoni, M. (2004).Photochemistry of Amines. In CRC Handbook of Organic Photochemistry and Photobiology.
  • Fisher Scientific. Safety Data Sheet: N-Benzylmethylamine (CAS 103-67-3). Retrieved from .

  • ChemicalBook. N-Methyl-N-benzylaniline Properties and Stability. Retrieved from .

troubleshooting low yields in N-allylation of N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Knowledge Base

Ticket ID: N-ALLYL-NMBA-001 Topic: Troubleshooting Low Yields in


 N-Allylation
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]

Executive Summary

The N-allylation of N-methylbenzylamine is a classic nucleophilic substitution (


). While theoretically straightforward, users often report yields dropping below 50% due to three primary failure modes: Quaternary Salt Formation (Over-alkylation) , Protonation of Nucleophile , and Work-up pH Mismanagement .[1]

This guide moves beyond generic advice, treating the reaction as a competitive system where the starting material (secondary amine) and product (tertiary amine) compete for the electrophile.

The Reaction
  • Nucleophile: N-Methylbenzylamine (

    
    )
    
  • Electrophile: Allyl Bromide (or Chloride)

  • Target Product: N-Allyl-N-methylbenzylamine (Tertiary Amine)

  • Major Side Product: N,N-Diallyl-N-methylbenzylammonium bromide (Quaternary Salt)

Diagnostic Workflow

Before altering chemical parameters, determine where the mass is being lost.[1] Use this decision tree to isolate the root cause.

TroubleshootingFlow Start Start: Low Yield Detected CheckTLC Step 1: Analyze Crude Reaction Mix (TLC/LCMS) Start->CheckTLC Result1 Starting Material (SM) Remains CheckTLC->Result1 > 20% SM left Result2 SM Consumed, Multiple Spots CheckTLC->Result2 New polar spots (baseline) Result3 Clean Conversion on TLC, But Low Isolated Yield CheckTLC->Result3 Product spot dominant Action1 Issue: Stalled Reaction Check: Base solubility, Temp, Stirring Result1->Action1 Action2 Issue: Over-Alkylation Check: Stoichiometry, Addition Rate Result2->Action2 Action3 Issue: Work-up Loss Check: Aqueous pH, Salt formation Result3->Action3

Figure 1: Diagnostic logic for isolating yield loss in amine alkylation.

Technical Modules: Root Cause & Resolution

Module 1: The "Runaway" Reaction (Over-Alkylation)

Symptom: TLC shows the product spot, but also a baseline spot (quaternary salt). Yield is low because the product reacts further.

The Science: In many amine alkylations, the product (tertiary amine) is similarly nucleophilic to the starting material (secondary amine). If local concentrations of allyl bromide are high, the newly formed product will compete for the electrophile, leading to the "runaway" formation of the quaternary ammonium salt.[1]

Corrective Actions:

Parameter Recommendation Technical Rationale
Stoichiometry 0.95 eq of Allyl Bromide Limiting the electrophile statistically prevents the "second attack." It is better to leave 5% unreacted starting amine (easy to separate) than to form 10% quaternary salt (hard to separate).
Addition Rate Dropwise over 30-60 mins High dilution of the electrophile ensures the starting amine is always in vast excess relative to the allyl bromide at the point of mixing.[1]

| Temperature | 0°C to RT | Lower temperatures discriminate between the activation energies of the first and second alkylation steps. Avoid reflux unless conversion stalls. |

Module 2: The Environment (Solvent & Base)

Symptom: Reaction is sluggish (Result 1 in flowchart). SM remains even after 24h.

The Science:


 reactions require a polar aprotic solvent to solvate the cation (from the base) while leaving the nucleophile (amine) "naked" and reactive. Protic solvents (Ethanol/Methanol) hydrogen-bond to the amine, significantly reducing its nucleophilicity.

Base Selection Guide:

  • Inorganic (

    
     / 
    
    
    
    ):
    Best for preventing over-alkylation. The surface area of the solid base limits the reaction rate, providing a "slow release" effect.[1]
  • Organic (TEA / DIPEA): Homogeneous and fast, but higher risk of over-alkylation and darker reaction mixtures due to oxidation.

Recommended System:

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base:

    
     (2.0 equivalents).
    
  • Additive: If using Allyl Chloride, add 10 mol% Sodium Iodide (NaI) to catalyze via the Finkelstein reaction (generating reactive Allyl Iodide in situ).

Module 3: The "Invisible" Product (Work-up & Isolation)

Symptom: Reaction looks perfect on TLC, but after extraction, the flask is nearly empty.

The Science: This is the most common failure mode. The product is a tertiary amine.[2]

  • Acidification: During reaction, HBr is generated.[3] If the base is insufficient, the product forms a hydrobromide salt (

    
    ), which is water-soluble.[1]
    
  • Extraction pH: If you wash the organic layer with water or weak acid (to remove DMF/amine), the product will protonate and migrate to the aqueous layer.

The "Gold Standard" Isolation Protocol:

  • Quench: Filter off solid inorganic salts (

    
    ).
    
  • Evaporate: Remove bulk solvent (MeCN/DMF) before extraction.

  • Partition: Dissolve residue in DCM or Ether.

  • The Critical Step: Add water and adjust aqueous pH to >12 using 1M NaOH.

    • Why? You must ensure the amine is in its free base form (

      
      ) to stay in the organic layer.
      
  • Wash: Wash organic layer with Brine (saturated NaCl) to dry it.

  • Dry: Use

    
    , filter, and concentrate.
    

Optimized Experimental Protocol

Use this protocol to benchmark your results.

Reagents:

  • N-Methylbenzylamine (1.0 equiv, 10 mmol)

  • Allyl Bromide (0.95 equiv, 9.5 mmol)[1]

  • 
     (2.0 equiv, 20 mmol, anhydrous/powdered)[1]
    
  • Acetonitrile (MeCN) (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask. Add

    
     and N-Methylbenzylamine in MeCN.
    
  • Cool: Place flask in an ice bath (0°C).

  • Addition: Dilute Allyl Bromide in a small volume of MeCN. Add this solution dropwise via syringe pump or addition funnel over 45 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours. Monitor by TLC.[4]

  • Work-up:

    • Filter solids.[5][6]

    • Concentrate filtrate.[5]

    • Redissolve in

      
       or DCM.[5]
      
    • Wash with 1M NaOH (pH > 12).

    • Dry (

      
      ) and concentrate.[5]
      
  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc + 1% Triethylamine to prevent streaking).

Advanced Troubleshooting (FAQs)

Q: I see a spot on the baseline that won't move. Is that my product? A: No, that is likely the quaternary ammonium salt (N,N-diallyl species).[1] Your product (tertiary amine) should have an


 slightly higher or comparable to the starting material in non-polar solvents, though tertiary amines can sometimes smear. Use 1% TEA in your TLC solvent to sharpen the spots.

Q: Can I use NaH (Sodium Hydride) to speed this up? A: Not recommended. NaH is too strong. It will deprotonate the amine rapidly, making it hyper-nucleophilic, which almost guarantees over-alkylation and potential side reactions with the allyl proton.[1] Stick to carbonate bases.

Q: My product is volatile. Did I pump it off? A: N-Allyl-N-methylbenzylamine has a high boiling point (>200°C estimated based on MW). It is unlikely you pumped it off on a standard rotavap unless you used high vacuum (<1 mbar) and heat (>60°C) for prolonged periods. The loss is almost certainly in the aqueous layer during extraction.

Mechanistic Visualization

Mechanism SM N-Methylbenzylamine (Secondary Amine) Intermediate Transition State (SN2 Attack) SM->Intermediate + Allyl-Br Base Base (K2CO3) Electrophile Allyl Bromide ProductSalt HBr Salt (Water Soluble) Intermediate->ProductSalt Initial Product FreeBase Target Product (Tertiary Amine) ProductSalt->FreeBase + Base (-HBr) SideProduct Quaternary Salt (Over-Alkylation) FreeBase->SideProduct + Excess Allyl-Br (Avoid this!)

Figure 2: Reaction pathway showing the critical deprotonation step and the risk of over-alkylation.[1]

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1]

  • Master Organic Chemistry. (2017). "Alkylation of Amines generally sucks.[7] Here are some workarounds."

  • Organic Chemistry Portal. "Nucleophilic Substitution (

    
    )." 
    
  • Reich, H. J. "pKa Data for Organic Compounds (Amines)." University of Wisconsin-Madison.

  • BenchChem. "Troubleshooting low yields in N-alkylation reactions."

Sources

Technical Support Center: Regioselectivity in N-Benzyl-N-Methylallylamine Ylide Rearrangements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nitrogen ylide rearrangements. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the rearrangement of N-benzyl-N-methylallylamine ylides and need to control the crucial aspect of regioselectivity. Here, we address common experimental challenges in a practical, question-and-answer format, grounding our advice in mechanistic principles and established protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the primary competing rearrangement pathways for my N-benzyl-N-methylallylamine ylide, and what fundamentally governs the outcome?

Answer: When you generate an N-benzyl-N-methylallylamine ylide, you initiate a competition between two primary intramolecular rearrangement pathways: the [1][2]-sigmatropic rearrangement and the [1][3]-Stevens rearrangement .[4][5] Understanding the fundamental differences between these pathways is the first step to controlling the reaction's outcome.

  • [1][2]-Sigmatropic Rearrangement: This is a thermally allowed, concerted pericyclic reaction that proceeds through a five-membered cyclic transition state.[3][6][7] It involves the migration of the benzyl group from the nitrogen atom (position 1) to the terminal carbon of the allyl group (position 3). This pathway is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[1][6]

  • [1][3]-Stevens Rearrangement: This pathway is a formally forbidden concerted process.[2][5] Instead, it is widely believed to proceed through a non-concerted, stepwise mechanism involving the homolytic cleavage of the N-CH₂Ph bond to form a radical pair.[2][8][9] This radical pair then recombines within a solvent cage to form the product where the benzyl group has migrated to the adjacent carbon (position 2).

The regioselectivity—the ratio of the[1][2] to the[1][3] product—is therefore a function of the relative activation barriers of the concerted pericyclic pathway versus the radical-mediated pathway.

G cluster_start cluster_23 [2,3]-Sigmatropic Pathway cluster_12 [1,2]-Stevens Pathway Ylide N-Benzyl-N-methylallylamine Ylide TS_23 Five-Membered Concerted TS Ylide->TS_23 Thermally Allowed RadicalPair Radical Pair (Solvent Cage) Ylide->RadicalPair N-C Bond Homolysis (Forbidden Concerted) Prod_23 Homoallylic Amine ([2,3]-Product) TS_23->Prod_23 Prod_12 Rearranged Amine ([1,2]-Product) RadicalPair->Prod_12 Radical Recombination

Caption: Endo/Exo transition states control diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Base-Induced-[1][2]Rearrangement

This protocol is a general starting point for favoring the-[1][2]rearrangement of an N-allyl-N-benzylamine derivative.

Workflow Diagram

G Start 1. Dissolve Substrate in Anhydrous THF Cool 2. Cool to -78 °C (Dry Ice/Acetone) Start->Cool AddBase 3. Add Base (n-BuLi) Dropwise Cool->AddBase Stir 4. Stir for 1-2h at -78 °C AddBase->Stir Warm 5. Warm to RT (Optional) Stir->Warm Quench 6. Quench with sat. aq. NH4Cl Warm->Quench Extract 7. Workup & Purification Quench->Extract

Caption: Workflow for a base-induced ylide rearrangement.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-allyl-N-benzylamine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ylide Formation: Slowly add a solution of n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 5-10 minutes. The solution may change color upon ylide formation.

  • Rearrangement: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot. If the reaction is sluggish, it can be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C), but this may increase the proportion of the-[1][3]product.

  • Quenching: Carefully quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Mediated-[1][2]Rearrangement for High syn-Selectivity

This procedure, adapted from methodologies described for related systems, uses a Lewis acid to promote a diastereoselective rearrangement. [1][10] Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the N-allyl-N-benzyl-α-amino amide substrate (1.0 eq).

  • Dissolution & Cooling: Dissolve the substrate in anhydrous dichloromethane (DCM) or toluene (0.1 M) and cool to -78 °C.

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise. Stir for 15-30 minutes to allow for complex formation.

  • Deprotonation: Add a non-nucleophilic base, such as a phosphazene base or a hindered amide base (e.g., LiHMDS) (1.2 eq), slowly to the cooled solution.

  • Rearrangement: Maintain the reaction at -78 °C and stir for several hours (2-6 h), monitoring by TLC or LC-MS.

  • Quenching & Workup: Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃). Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography to isolate the desired syn-diastereomer.

References

  • -[1][2]Wittig Rearrangement - Organic Chemistry Portal. [Link]

  • Blid, J. (2005). Asymmetric-[1][2]Sigmatropic Rearrangement of Allylic Ammonium Ylides. Diva-portal.org. [Link]

  • Smith, A. M. R., et al. (2014). In-Cage Recombination Facilitates the Enantioselective Organocatalytic-[1][3]Rearrangement of Allylic Ammonium Ylides. Journal of the American Chemical Society. [Link]

  • Blid, J., & Somfai, P. (2005). Asymmetric-[1][2]Sigmatropic Rearrangement of Allylic Ammonium Ylides. KTH Royal Institute of Technology. [Link]

  • Blid, J., et al. (2004). Lewis Acid Mediated-[1]Sigmatropic Rearrangement of Allylic α-Amino Amides. The Journal of Organic Chemistry. [Link]

  • Mislow–Evans rearrangement. Nature. [Link]

  • Aggarwal, V. K., et al. (2019). Common rearrangement pathways of allylic onium ylides. ResearchGate. [Link]

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • Coldham, I., et al. (2002). Stereoselective-[1][2]Sigmatropic Rearrangements of Unstabilized Nitrogen Ylides. PMC. [Link]

  • Smith, A. M. R., et al. (2024). The Enantioselective Organocatalytic-[1][3]Rearrangement of Allylic Ammonium Ylides. ChemRxiv. [Link]

  • Dunn, J. P., et al. (1993). Base catalysed rearrangements involving ylide intermediates. Part 18. Competing,[1][3],[3] and [3]rearrangements of ammonium ylides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Smith, A. M. R., et al. (2024). The Enantioselective Organocatalytic-[1][3]Rearrangement of Allylic Ammonium Ylides. ChemRxiv. [Link]

  • Smith, A. M. R., et al. (2024). In-Cage Recombination Facilitates the Enantioselective Organocatalytic-[1][3]Rearrangement of Allylic Ammonium Ylides. Journal of the American Chemical Society. [Link]

  • Mayr, H., et al. (2010). On the Mechanism of Ylide-Mediated Cyclopropanations: Evidence for a Proton-Transfer Step and Its Effect on Stereoselectivity. Journal of the American Chemical Society. [Link]

  • Factors Influencing the Product Selectivity of Rh2(OAc)4-Catalyzed Reactions of Diazoketones with Aziridines. ResearchGate. [Link]

  • 2,3-sigmatropic rearrangement - Grokipedia. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • S, V., & S, S. (2015). Mechanism and electronic effects in nitrogen ylide-promoted asymmetric aziridination reaction. Organic & Biomolecular Chemistry. [Link]

  • Clark, J. S., et al. (2000). Rearrangement of ammonium ylides produced by intramolecular reaction of catalytically generated metal carbenoids. Part 1. Synthesis of cyclic amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Allgäuer, D. S., et al. (2015). Kinetics and Mechanisms of the Reactions of Nitrogen Ylides with Acceptor-Substituted Olefins. Ludwig-Maximilians-Universität München. [Link]

  • 1.4: Sigmatropic Rearrangements - Chemistry LibreTexts. (2023). [Link]

  • Nair, V. N., et al. (2021). Catalyst-Controlled Regiodivergence in Rearrangements of Indole-Based Onium Ylides. Journal of the American Chemical Society. [Link]

  • Nair, V. N., et al. (2021). Catalyst-Controlled Regiodivergence in Rearrangements of Indole-Based Onium Ylides. eScholarship.org. [Link]

  • Ylide - Wikipedia. [Link]

  • Koenigs, R. M. (2020). Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions. Semantic Scholar. [Link]

  • 2,3-sigmatropic rearrangement - Wikipedia. [Link]

  • Discuss Sommelet-Hauser rearrangement reaction. - Filo. (2025). [Link]

  • N‐Substituent effects on the regioselectivity. - ResearchGate. [Link]

  • Gog, Y., & Koenigs, R. M. (2020). Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions. RWTH Publications. [Link]

  • Nguyen, T. N. The May lab Sigmatropic Rearrangements. [Link]

  • Sigmatropic Rearrangements Explained | Cope and Claisen Reactions | Organic Chemistry 16.8 - YouTube. (2021). [Link]

  • Sigmatropic Rearrangement Practice Problems - Pearson. [Link]

  • Sigmatropic Rearrangements - Chad's Prep®. [Link]

  • Sigmatropic Rearrangements Explained - Scribd. [Link]

  • Gog, Y., & Koenigs, R. M. (2020). Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions. ResearchGate. [Link]

  • Holmqvist, V., et al. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. [Link]

  • Holmqvist, V., et al. (2023). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. [Link]

Sources

removing unreacted allyl chloride from tertiary amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Allyl Chloride from Tertiary Amine Reaction Mixtures

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals facing the common challenge of removing residual allyl chloride after the quaternization of tertiary amines. Our focus is on providing practical, field-proven solutions grounded in chemical principles.

Introduction: The Challenge of Allyl Chloride Removal

The synthesis of quaternary ammonium salts via the reaction of a tertiary amine with allyl chloride is a fundamental transformation in organic chemistry. However, the reaction often requires an excess of the alkylating agent, leaving unreacted allyl chloride in the crude product. Due to its toxicity, volatility, and reactivity, complete removal of residual allyl chloride is critical for product purity, safety, and downstream applications.[1][2] This guide addresses the most common issues encountered during this purification process.

Critical Safety Advisory: Handling Allyl Chloride

Before any experimental work, it is imperative to understand the hazards associated with allyl chloride. It is a highly flammable, toxic, and carcinogenic substance.[1][3][4] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

HazardRecommended PrecautionSource(s)
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure containers are grounded/bonded.[3][5]
Toxicity Toxic if swallowed, harmful if inhaled or in contact with skin. Causes skin and eye irritation. Suspected of causing cancer.[2][4][5]
Personal Protective Equipment (PPE) Chemical goggles (do not wear contact lenses), neoprene or nitrile rubber gloves, and suitable protective clothing are required. Use a NIOSH-certified respirator if ventilation is inadequate.[4][5]
Handling & Storage Store in a tightly sealed container in a cool, dry, well-ventilated area (2–8°C recommended for stability). Handle empty containers with care as they may contain flammable residual vapors.[1][3]
Disposal Dispose of waste in accordance with local, state, and federal regulations at a licensed waste disposal facility. Do not release into the environment.[2][5]

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: How can I confirm the presence and quantity of residual allyl chloride in my reaction mixture?

Answer: Accurate detection is the first step in remediation. Simply relying on the disappearance of a starting material spot on TLC is insufficient. Several analytical techniques are suitable for detecting this volatile and relatively non-polar compound.

  • Gas Chromatography (GC): This is the most common and sensitive method. A GC-FID (Flame Ionization Detector) is standard for quantification.[6][7] The low boiling point of allyl chloride makes it ideal for GC analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification through mass spectral data, which is crucial for confirming that the peak observed corresponds to allyl chloride and not another volatile byproduct.[8][9] This method can detect impurities at very low ppm levels.[9]

  • ¹H NMR Spectroscopy: While less sensitive than GC, proton NMR can be used for a quick qualitative or semi-quantitative check. The characteristic signals for allyl chloride (multiplets around 4.1 ppm and 5.2-5.4 ppm, and a multiplet around 6.0 ppm in CDCl₃) are distinct. Their absence is a good indicator of successful removal.

FAQ 2: What are the primary strategies for removing unreacted allyl chloride?

Answer: There are four main strategies, and the best choice depends on the properties of your quaternary ammonium salt product (e.g., stability, solubility, volatility) and the scale of your reaction.

  • Chemical Quenching: Reacting the excess allyl chloride with a scavenger to form a new, non-volatile, or easily separable compound.

  • Distillation / Evaporation: Removing the volatile allyl chloride under reduced pressure.

  • Extractive Workup: Using liquid-liquid extraction to wash the allyl chloride out of the organic phase.

  • Chromatography: Purifying the product by passing the mixture through a stationary phase.

The following diagram provides a decision-making framework.

G start Start: Crude Reaction Mixture Contains Product + Allyl Chloride product_check Is your Quaternary Salt Product Thermally Stable & Non-Volatile? start->product_check distill Yes product_check->distill Yes no_distill No product_check->no_distill distill_method Use Distillation or High-Vacuum Evaporation distill->distill_method aqueous_check Is Product Stable to Aqueous Workup? no_distill->aqueous_check aqueous_yes Yes aqueous_check->aqueous_yes aqueous_no No aqueous_check->aqueous_no workup_method Perform Chemical Quench Followed by Extractive Workup aqueous_yes->workup_method chromatography_method Use Chromatography (Alumina or Reverse Phase) aqueous_no->chromatography_method

Caption: Decision tree for selecting a purification method.

FAQ 3: My product is sensitive to heat. How do I perform an effective chemical quench?

Answer: Chemical quenching is an excellent strategy for heat-sensitive products or when a vacuum distillation setup is not ideal. The goal is to convert the reactive allyl chloride into a compound that is easier to remove via extraction or precipitation.

Causality: The principle is to add a nucleophile that reacts faster with allyl chloride than your tertiary amine starting material (or product) and whose resulting product has different physical properties. Volatile secondary amines are excellent choices because the excess amine can be removed under vacuum, and the resulting quaternary ammonium salt byproduct can often be removed via extraction.[10]

Protocol: Quenching with a Volatile Secondary Amine (e.g., Diethylamine)
  • Cool the Reaction: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This moderates the exothermic quenching reaction.

  • Add Quenching Agent: Slowly add a volatile secondary amine, such as diethylamine (2-3 equivalents relative to the initial excess of allyl chloride), to the stirred reaction mixture.

  • Warm and Stir: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the complete consumption of allyl chloride.

  • Monitor Progress: Check for the disappearance of allyl chloride using your chosen analytical method (GC or ¹H NMR).

  • Remove Excess Amine: Concentrate the reaction mixture under reduced pressure to remove the excess volatile diethylamine. The newly formed quaternary salt (N-allyl-N,N-diethylammonium chloride) will remain with your product.

  • Proceed to Workup: This new salt is typically more soluble in aqueous media than the original product and can be removed in a subsequent extractive workup (see FAQ 4).

G cluster_0 Quenching Workflow A 1. Cool Reaction Mixture to 0 °C B 2. Add Volatile Amine (e.g., Diethylamine) A->B C 3. Stir at Room Temperature (1-2h) B->C D 4. Analyze for Residual Allyl Chloride C->D D->B Incomplete E 5. Evaporate Excess Volatile Amine D->E Complete F 6. Proceed to Extractive Workup E->F

Caption: Workflow for chemical quenching of allyl chloride.

FAQ 4: How do I design an effective extractive workup to remove both allyl chloride and related impurities?

Answer: A well-designed liquid-liquid extraction is a powerful tool for removing both unreacted allyl chloride and the byproducts from a chemical quench.[11] The success of this technique hinges on the differential solubility of the components in immiscible organic and aqueous phases.

Causality: Allyl chloride is a non-polar organic molecule and thus has high solubility in organic solvents and low solubility in water. Your quaternary ammonium salt product is ionic and will have higher solubility in polar solvents, potentially including water. By performing repeated washes of the organic phase with an aqueous solution, you can partition the impurities, leaving the desired product behind.[12]

CompoundExpected Partitioning BehaviorRationale
Allyl Chloride Prefers Organic LayerNon-polar, low water solubility.
Tertiary Amine (Starting Material) Can be moved to Aqueous LayerProtonate with a dilute acid (e.g., 1 M HCl) wash to form a water-soluble ammonium salt.[13][14]
Quaternary Salt (Product) VariesSolubility depends on counter-ion and alkyl groups. Often prefers the organic layer if the alkyl chains are long, but can sometimes be extracted into the aqueous layer.
Quench Byproduct (e.g., N-allyl-diethylammonium chloride) Prefers Aqueous LayerGenerally smaller and more polar than the desired product, making it more water-soluble.
Protocol: Extractive Workup
  • Dissolution: Dissolve the crude reaction mixture (post-quench and evaporation) in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash (Optional): If unreacted tertiary amine is a concern, wash the organic layer with 1 M HCl. The protonated amine will move to the aqueous layer.[15] Separate the layers. Caution: Only perform this step if your product is stable to acid.

  • Aqueous/Brine Washes: Wash the organic layer multiple times (3-5x) with water, followed by a final wash with saturated aqueous NaCl (brine). The brine wash helps to remove residual water from the organic layer.[11] The allyl chloride and water-soluble quench byproducts will partition into the aqueous washes.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the purified product.

FAQ 5: Is distillation a reliable method for removing allyl chloride?

Answer: Yes, for thermally stable, non-volatile products, distillation or rotary evaporation is often the simplest and most direct method.

Causality: This method leverages the significant difference in boiling points between allyl chloride and the typically non-volatile quaternary ammonium salt product.

CompoundBoiling Point (°C)
Allyl Chloride45 - 50 °C[16]
Dichloromethane40 °C
Ethyl Acetate77 °C
Acetonitrile82 °C
Quaternary Ammonium Salts>200 °C (often decompose)

Simple or fractional distillation can be used to remove the bulk of the allyl chloride.[17][18] For trace amounts, rotary evaporation under high vacuum is very effective.[10][19] It is often beneficial to co-evaporate with a higher-boiling solvent like acetonitrile or ethyl acetate to help chase the last traces of allyl chloride from the mixture.[10]

FAQ 6: Standard workups have failed. When should I consider chromatography?

Answer: Chromatography should be considered a final option when other methods are ineffective, particularly for sensitive products or when impurities are structurally very similar to the product.

Causality and Challenges: Purifying quaternary ammonium salts on standard silica gel can be difficult.[20] The polar, cationic nature of the product leads to strong interactions with the acidic silanol groups on the silica surface, resulting in poor recovery and significant peak tailing on TLC.[20][21]

Recommended Solutions:

  • Alumina Chromatography: Using neutral or basic alumina as the stationary phase can mitigate the issues seen with silica gel.[21]

  • Reverse-Phase Chromatography (C18): This is often a very effective method for purifying polar, ionic compounds.[21]

  • Ion-Exchange Chromatography: This technique is specifically designed to separate ionic compounds and can provide excellent purification.

  • Mobile Phase Additives: For normal-phase chromatography, adding a small amount of a salt (e.g., NaBr) or a polar solvent mixture (e.g., DCM/Acetone/MeOH/Water) to the mobile phase can help improve elution by competing for binding sites on the stationary phase.[20][21]

References

  • Gelest, Inc. (2015). ALLYL CHLORIDE Safety Data Sheet. [Link]

  • Loba Chemie. (2016). ALLYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. [Link]

  • CloudSDS. (2025). A Detail Guide on Allyl Chloride Hazard and Safety. [Link]

  • Sciencestuff.com. (2026). Allyl Chloride - Material Safety Data Sheet (MSDS). [Link]

  • ProQuest. (n.d.). Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. [Link]

  • CDC Stacks. (n.d.). ALLYL CHLORIDE. [Link]

  • PrepChem.com. (2019). Preparation of allyl chloride. [Link]

  • Assay Depot Inc. (n.d.). Allyl Chloride by GC/FID - Analytical Method. [Link]

  • Reddit. (2025). Quaternary ammonium salt purification. [Link]

  • Google Patents. (n.d.). EP1191007B1 - Process for production of allyl chloride.
  • Google Patents. (n.d.). US5118889A - Process for preparing allyl chloride.
  • Scribd. (n.d.). Analytical Method for Allyl Chloride. [Link]

  • Reddit. (2022). Quenches for Allyl chloride and MOM-Chloride. [Link]

  • Google Patents. (n.d.).
  • LCGC International. (2020). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. [Link]

  • Analytice. (n.d.). Allyl chloride - analysis. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. [Link]

  • Google Patents. (n.d.).
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. [Link]

  • E3S Web of Conferences. (n.d.). Removal of quaternary ammonium compounds in ion exchange process. [Link]

Sources

Technical Support Center: Stability & Handling of N-Benzyl-N-methylallylamine Salts

[1][2]

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopic Stability & Salt Management Reference ID: TSC-BNMA-001[1][2]

Introduction: The "Wet Salt" Paradox

Welcome to the technical support center. You are likely here because your free-flowing white powder—N-benzyl-N-methylallylamine hydrochloride (or similar salt)—has transformed into a sticky gum or a biphasic oil overnight.[1][2]

The Science: Tertiary amine salts like N-benzyl-N-methylallylamine HCl are notoriously deliquescent .[1][2] The lattice energy of these bulky salts is often insufficient to overcome the hydration energy provided by atmospheric moisture. Once the Critical Relative Humidity (CRH) is exceeded, the crystal lattice collapses, dissolving the salt in its own absorbed water. This is not just a physical nuisance; the resulting "brine" increases molecular mobility, accelerating the oxidation or polymerization of the reactive allyl group.

This guide provides the protocols to recover your material and prevent recurrence.

Module 1: Troubleshooting Physical Instability

Dashboard: Identify Your State
ObservationDiagnosisImmediate ActionRisk Level
Free-flowing powder StableStore in desiccator immediately.[1][2]Low
Clumping / Caking Surface AdsorptionVacuum dry (25°C, <10 mbar).[2]Moderate
Sticky Gum / Paste Lattice CollapseSTOP. Do not heat.[1][2] See Protocol A.High
Liquid / Oil DeliquescenceSTOP. Chemical degradation likely.[1][2] See Protocol B.Critical
FAQ: Physical State Recovery

Q: My salt turned into an oil. Can I just put it in the oven to dry it? A: Absolutely not. Heating a deliquesced amine salt containing an allyl group is dangerous.[1][2] The water acts as a plasticizer, and the heat will likely initiate radical polymerization of the allyl double bonds or facilitate Hofmann elimination (though less likely without strong base, thermal stress promotes instability).

  • Correct Action: You must break the hydration cycle using a solvent anti-solvent method (Protocol A).[2]

Q: Why does this happen even in a "sealed" bottle? A: Permeability and Headspace. Standard polyethylene caps are permeable to water vapor over time.[1][2] Additionally, if the headspace air in the bottle was humid when sealed, the salt will scavenge that moisture.

  • Correct Action: Flush headspace with Argon/Nitrogen and tape the seal with Parafilm or use a secondary containment (desiccator).[2]

Protocol A: Recovery of "Gummy" Salts (Recrystallization)

Use this when the material is sticky but not fully degraded.[2]

  • Dissolution: Dissolve the gum in the minimum amount of anhydrous ethanol or isopropanol at room temperature.[1][2]

    • Why? Alcohol is miscible with the absorbed water but dissolves the salt.

  • Drying (Chemical): Add activated 3Å molecular sieves to the solution and let stand for 2 hours. Filter to remove sieves.[1][2]

  • Precipitation: Add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns cloudy.

    • Ratio: Typically 1:5 (Alcohol:Ether).[1][2]

  • Crystallization: Place at -20°C overnight.

  • Filtration: Filter quickly under a blanket of Nitrogen (to prevent immediate moisture re-uptake).[1][2]

Module 2: Chemical Stability (The Allyl Factor)

The Degradation Pathway

The allyl group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2

degradation_pathwaycluster_0Hygroscopic Failure ModeSaltSolid Salt(Crystal Lattice)SolutionDeliquescent Brine(High Mobility)Salt->Solution + H2OMoistureAtmosphericMoisture (>CRH)Moisture->SolutionPolyPolymerization(Allyl Radical)Solution->Poly O2 / HeatOxideN-Oxidation(Peroxide Impurity)Solution->Oxide Trace Peroxides

Figure 1: The hygroscopic failure mode accelerates chemical degradation by increasing molecular mobility and exposing the salt to dissolved oxygen.

FAQ: Purity & Analysis

Q: How do I check if the allyl group is intact? A: 1H-NMR is the gold standard. Check the integration of the olefinic protons.

  • Target Signals: Multiplet at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     5.8–6.0 ppm (1H) and multiplet at 
    
    
    5.1–5.3 ppm (2H).[1]
  • Warning Sign: Broadening of these peaks suggests oligomerization.[1][2] Disappearance suggests oxidation or addition reactions.[1][2]

Q: Can I switch the counter-ion to improve stability? A: Yes, this is the best long-term fix. The Hydrochloride (HCl) salt is often the most hygroscopic.

  • Recommendation: Switch to Fumarate or Oxalate salts.[1][2] These dicarboxylic acids often form tighter crystal lattices with tertiary amines, significantly raising the Critical Relative Humidity (CRH) and reducing hygroscopicity [1].[2]

Module 3: Storage & Handling Protocols

Protocol B: The "Dry-Box" Workflow

Mandatory for long-term storage of N-benzyl-N-methylallylamine salts.[1][2]

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid clear glass; allyl amines can be light-sensitive over long periods).[1][2]

  • Atmosphere: Flush the vial with Argon before capping.[1][2] Argon is heavier than air and provides a better blanket than Nitrogen.[1][2]

  • Secondary Containment: Place the vial inside a desiccator containing Phosphorus Pentoxide (

    
    )  or indicating Silica Gel.
    
  • Temperature: Store at -20°C .

    • Critical Note: Before opening a cold vial, allow it to warm to room temperature inside the desiccator. Opening a cold vial in humid air causes immediate condensation on the salt, triggering the deliquescence cycle.

Decision Tree: Troubleshooting Workflow

troubleshooting_treeStartInspect MaterialStatePhysical State?Start->StateSolidSolid / PowderState->SolidDryLiquidLiquid / OilState->LiquidWetAction3Store (-20°C)with DesiccantSolid->Action3CheckNMRCheck 1H-NMR(Allyl Region)Liquid->CheckNMRIntactPeaks Sharp?(Intact)CheckNMR->IntactDegradedPeaks Broad/Absent?(Degraded)CheckNMR->DegradedAction1Recrystallize(Protocol A)Intact->Action1Action2Discard &ResynthesizeDegraded->Action2Action1->Action3

Figure 2: Operational decision tree for handling hygroscopic amine salts.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [2]

  • Hiestand, E. N., & Hollenbeck, R. G. (1990).[2] Critical Relative Humidity of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.

  • Amine Salt Handling Guidelines. (2025).[1][2][3] BenchChem Technical Library.

  • Water-Solid Interactions in Pharmaceutical Development. (2020). Taylor & Francis Knowledge Centers.[1][2][4]

Validation & Comparative

Distinguishing N-benzyl-N-methylallylamine from Pargyline: An Infrared Spectroscopy-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of chemical structures is a foundational requirement for progress. While N-benzyl-N-methylallylamine and pargyline share a core N-benzyl-N-methylamine structure, the seemingly subtle difference in their third substituent—an allyl group versus a propargyl (alkyne) group—imparts distinct chemical properties and functionalities. This guide provides an in-depth, experimentally-grounded comparison of how to unequivocally distinguish these two compounds using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and accessible analytical technique.

The key to this differentiation lies in the unique vibrational frequencies of the carbon-carbon double bond (C=C) in the allylamine and the carbon-carbon triple bond (C≡C) and its adjacent C-H bond (≡C-H) in pargyline. These functional groups produce characteristic absorption bands in the infrared spectrum that serve as unambiguous fingerprints for each molecule.

Theoretical Foundation: The Vibrational Language of Alkenes and Alkynes

Infrared spectroscopy operates on the principle that molecular bonds are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational state. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, with absorptions appearing as downward peaks.

The vibrational frequency of a bond is primarily determined by the masses of the bonded atoms and the strength of the bond. Triple bonds, being stronger and stiffer than double bonds, vibrate at a higher frequency.[1] This fundamental difference is the cornerstone of our analytical approach.

  • N-benzyl-N-methylallylamine (An Alkene): The defining feature is the allyl group, which contains a carbon-carbon double bond (C=C). This bond will exhibit a characteristic stretching vibration. Additionally, the hydrogens attached to the sp² hybridized carbons of the double bond (=C-H) have their own unique stretching frequencies, which are slightly higher than those of sp³ C-H bonds found in alkanes.[2][3]

  • Pargyline (A Terminal Alkyne): Pargyline's key functional group is the terminal alkyne. This introduces two highly diagnostic vibrational modes: the stretching of the carbon-carbon triple bond (C≡C) and the stretching of the bond between the sp-hybridized carbon and its terminal hydrogen (≡C-H).[4] The ≡C-H bond is stronger than both sp² and sp³ C-H bonds, causing it to absorb at a significantly higher wavenumber.[5]

Comparative Spectroscopic Data

The most direct way to distinguish between the two compounds is to look for absorption bands in specific regions of the IR spectrum. The following table summarizes the key diagnostic peaks.

Functional GroupVibrational ModeN-benzyl-N-methylallylamine (Expected Wavenumber, cm⁻¹)Pargyline (Expected Wavenumber, cm⁻¹)Peak Characteristics
Terminal Alkyne ≡C-H Stretch Absent~3300 [4][6]Strong, Sharp [4]
Alkene =C-H Stretch ~3000-3100[2][5]AbsentMedium, often appear just above the main sp³ C-H absorptions
Alkyne C≡C Stretch Absent~2100-2250 [4][5]Weak to Medium, Sharp [3][5]
Alkene C=C Stretch ~1640-1680[2][6]AbsentWeak to Medium

Data compiled from multiple spectroscopic resources.[2][3][4][5][6]

As the data clearly indicates, the presence of a strong, sharp peak around 3300 cm⁻¹ and a weak but sharp peak in the 2100-2250 cm⁻¹ region is a definitive confirmation of pargyline.[7] Conversely, the absence of these peaks and the presence of absorptions between 3000-3100 cm⁻¹ and 1640-1680 cm⁻¹ points to N-benzyl-N-methylallylamine.

Experimental Protocol: Acquiring High-Fidelity IR Spectra

To obtain reliable data for comparison, the following protocol using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a preferred technique for liquid samples as it requires minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Procedure:

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves scanning with a clean, empty ATR crystal to record the ambient spectrum (e.g., CO₂, water vapor), which will be mathematically subtracted from the sample spectrum.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the solvent fully evaporates.

  • Sample Application: Place a single drop of the neat liquid sample (either N-benzyl-N-methylallylamine or pargyline) directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Spectrum Acquisition:

    • Set the instrument to collect data over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing: After acquisition, the instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using the appropriate solvent.

Data Interpretation Workflow

The process of distinguishing the two compounds from their IR spectra follows a logical, step-by-step analysis.

Caption: Logical workflow for spectral analysis.

Analysis Narrative:

The primary diagnostic region is around 3300 cm⁻¹.[4][5] The presence of a strong, sharp absorption here is highly indicative of the ≡C-H stretch of a terminal alkyne, immediately suggesting pargyline.[7] To confirm this, a secondary check in the "triple bond region" (2000-2300 cm⁻¹) should reveal a weak to medium, sharp peak corresponding to the C≡C stretch.[1][3] The simultaneous presence of both these peaks provides a self-validating system for identifying pargyline.

If no peak is observed around 3300 cm⁻¹, attention should shift to the regions characteristic of an alkene. A medium intensity C=C stretch should be visible around 1640-1680 cm⁻¹.[2][8] This can be further corroborated by observing the =C-H stretching vibrations, which typically appear as weaker absorptions just above 3000 cm⁻¹, a useful dividing line in spectral analysis.[3][7] The presence of these alkene-related peaks, coupled with the absence of the alkyne peaks, confirms the identity as N-benzyl-N-methylallylamine.

Both spectra will share common features, such as C-H stretches from sp³ hybridized carbons (typically 2850-3000 cm⁻¹) and absorptions related to the benzene ring (e.g., C=C in-ring stretches around 1600 and 1450-1500 cm⁻¹).[5][9] While these are important for overall structural confirmation, they are not the primary distinguishing features.

Conclusion

FTIR spectroscopy offers a rapid, non-destructive, and highly definitive method for distinguishing between N-benzyl-N-methylallylamine and pargyline. By focusing on the unique vibrational frequencies of the alkene and terminal alkyne functional groups, a clear and unambiguous identification can be made. The key is to look for the simultaneous presence of the ≡C-H and C≡C stretching bands for pargyline, or the C=C and =C-H stretching bands for N-benzyl-N-methylallylamine. This guide provides the foundational knowledge and practical workflow for any researcher to confidently perform this analysis.

References

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I . Available at: [Link]

  • Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes | TutorChase . Available at: [Link]

  • IR: alkenes - University of Calgary . Available at: [Link]

  • IR: alkynes - University of Calgary . Available at: [Link]

  • Infrared Spectra: Identifying Functional Groups - Oregon State University . Available at: [Link]

  • Analysis of Functional Groups using Infrared (IR) Spectroscopy - Bellevue College . Available at: [Link]

  • The Infrared Spectroscopy of Alkenes - Spectroscopy Online . Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry . Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd . Available at: [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts . Available at: [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE . Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Available at: [Link]

  • IR Group Frequencies - University of Massachusetts . Available at: [Link]

  • IR Absorption Frequencies - Northern Illinois University . Available at: [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum - Dummies.com . Available at: [Link]

Sources

Comparative Reactivity Guide: N-Benzyl vs. N-Allyl Cleavage in Tertiary Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-benzyl (Bn) versus N-allyl (All) cleavage in tertiary amines, designed for application scientists and medicinal chemists.

Executive Summary: The Orthogonality Paradox

In complex alkaloid synthesis and API development (e.g., morphinan derivatives), N-benzyl and N-allyl groups serve distinct roles. While structurally similar—both possess


-systems adjacent to the nitrogen—their cleavage mechanisms are orthogonal under specific conditions.
  • N-Benzyl is the "Gold Standard" for hydrogenolytic cleavage but is liable to oxidative cleavage.

  • N-Allyl is robust against hydrogenolysis (often saturating to propyl instead) but is uniquely susceptible to Pd(0)-catalyzed nucleophilic substitution.

This guide delineates the precise conditions required to selectively cleave one in the presence of the other, a critical decision matrix for late-stage diversification.

Mechanistic Causality & Reactivity Profiles

Catalytic Hydrogenolysis (Heterogeneous Pd/C)

Primary Target: N-Benzyl Mechanism: The reaction proceeds via adsorption of the phenyl ring onto the catalyst surface. The benzylic C-N bond is weakened and cleaved by surface-bound hydrides.

  • Reactivity Order:

    
     (cleavage).
    
  • The Trap: While N-benzyl cleaves readily, the N-allyl group's alkene is rapidly hydrogenated to an N-propyl group under standard conditions (

    
    , Pd/C). Cleavage of the N-allyl C-N bond is kinetically slower than alkene saturation.
    
  • Outcome:

    
     (Clean). 
    
    
    
    (Side Reaction).
Pd(0)-Catalyzed Deallylation (Homogeneous)

Primary Target: N-Allyl Mechanism: Tsuji-Trost reaction. Pd(0) coordinates to the alkene, forming an


-

-allyl palladium complex. A nucleophilic scavenger (e.g., N,N-dimethylbarbituric acid or morpholine) intercepts the allyl cation, regenerating the amine.
  • Selectivity: Absolute. N-Benzyl groups cannot form the

    
    -allyl intermediate and remain inert.
    
  • Outcome:

    
     (Clean). 
    
    
    
    No Reaction.
Chloroformate-Mediated Dealkylation (ACE-Cl)

Primary Target: Steric/Electronic Dependent (Bn > Allyl) Mechanism: The nitrogen attacks the acyl chloride to form a quaternary ammonium salt, followed by nucleophilic attack (usually by chloride) on the alkyl group (Von Braun degradation type).

  • Reactivity Trend: Benzyl > Allyl > Methyl.[1]

  • Utility: This is the only robust method to cleave N-Benzyl while preserving an N-Allyl (or other alkene) moiety, as it avoids the reducing environment of hydrogenation.

Performance Comparison Data

The following table synthesizes experimental data regarding chemoselectivity in tertiary amines containing both groups or competing functionalities.

MethodReagent SystemTargetFate of N-BnFate of N-AllylSelectivity Rating
Hydrogenolysis

(1 atm), 10% Pd/C, MeOH
N-Bn Cleaved (

)
Reduced to N-Pr Poor (if alkene retention needed)
Transfer Hydrog.

, 10% Pd/C
N-Bn Cleaved (

)
Reduced to N-PrPoor
Pd(0) Catalysis

, NDMBA
N-Allyl Inert Cleaved (

)
Excellent (Orthogonal)
Chloroformate ACE-Cl, then MeOH refluxN-Bn Cleaved (

)
Intact (mostly)*High (Kinetic control required)
Oxidative CAN (Ceric Ammonium Nitrate)N-Bn Cleaved (variable)IntactModerate (Substrate dependent)

*Note: While ACE-Cl prefers Benzyl, prolonged heating can eventually cleave Allyl. Stoichiometry control is vital.

Decision Pathways & Visualizations

Strategic Selection Flowchart

The following diagram illustrates the decision logic for selecting the correct deprotection protocol based on substrate constraints.

DeprotectionStrategy Start Start: Tertiary Amine Substrate (Contains N-Bn or N-All) Target Which group must be cleaved? Start->Target CleaveAll Target: N-Allyl Target->CleaveAll CleaveBn Target: N-Benzyl Target->CleaveBn IsBnPresent Is N-Benzyl present? CleaveAll->IsBnPresent Pd0 Use Pd(0) Catalysis (Pd(PPh3)4 + Scavenger) Leaves Bn Intact IsBnPresent->Pd0 Yes or No IsAlkenePresent Are there alkenes/allyl groups to preserve? CleaveBn->IsAlkenePresent Hydrogenolysis Use H2 / Pd/C (Standard Hydrogenolysis) IsAlkenePresent->Hydrogenolysis No (Saturation OK) ACECl Use ACE-Cl (Chloroformate) Kinetic Selectivity: Bn > All IsAlkenePresent->ACECl Yes (Must preserve alkene) Warning Warning: Allyl will reduce to Propyl Hydrogenolysis->Warning

Caption: Decision matrix for chemoselective N-dealkylation. Green nodes indicate the recommended protocol.

Validated Experimental Protocols

Protocol A: Chemoselective N-Deallylation (Preserves N-Benzyl)

Use this when you need to remove an allyl group without touching a benzyl group.

Reagents:


 (Catalyst), 1,3-Dimethylbarbituric acid (NDMBA - Scavenger), DCM.
  • Setup: In a flame-dried flask under Argon, dissolve the tertiary N-allyl amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Scavenger Addition: Add NDMBA (1.1 equiv). Note: Morpholine or dimedone can be used, but NDMBA often simplifies workup.

  • Catalysis: Add

    
     (1–5 mol%). The solution typically turns yellow/orange.
    
  • Reaction: Stir at 30°C for 2–6 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate solvent. Redissolve in

    
     and extract with 1M HCl. Basify the aqueous layer (
    
    
    
    ) and extract with DCM to isolate the secondary amine.
    • Validation: NMR should show loss of multiplet at

      
       5.8 ppm (allyl vinyl H) and retention of singlet at 
      
      
      
      3.5–4.0 ppm (benzyl
      
      
      ).
Protocol B: Chemoselective N-Debenzylation (Preserves N-Allyl)

Use this when you need to remove a benzyl group but keep the allyl double bond intact. Hydrogenation is NOT suitable here.

Reagents: 1-Chloroethyl chloroformate (ACE-Cl), 1,2-Dichloroethane (DCE), Methanol.

  • Acylation: Dissolve N-benzyl-N-allyl amine (1.0 equiv) in dry DCE under

    
    . Cool to 0°C.[2]
    
  • Addition: Add ACE-Cl (1.2 equiv) dropwise.

  • Reflux 1: Heat to reflux (84°C) for 3–12 hours.

    • Checkpoint: Monitor consumption of starting material.[2] The intermediate is the carbamate; the benzyl chloride byproduct is volatile/removable.

  • Methanolysis: Evaporate DCE in vacuo. Redissolve the residue in pure Methanol.

  • Reflux 2: Reflux for 1 hour. This decomposes the ACE-carbamate intermediate into the amine hydrochloride,

    
    , and acetaldehyde.
    
  • Workup: Concentrate. The product is the secondary amine hydrochloride salt.

    • Validation: Mass spec will show loss of 91 Da (Bn). NMR will retain the allyl vinyl signals.

Protocol C: Standard Hydrogenolysis (Cleaves Bn, Saturates Allyl)

Use this for total deprotection where propyl side-chains are acceptable.

Reagents: 10% Pd/C,


 (balloon), Methanol/Acetic Acid.
  • Setup: Dissolve substrate in MeOH (with 1% AcOH to accelerate amine desorption).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass) carefully under inert gas.

  • Reduction: Purge with

    
     and stir under balloon pressure (1 atm) for 12 hours.
    
  • Filtration: Filter through Celite to remove Pd.

  • Result: N-Benzyl is removed; N-Allyl is converted to N-Propyl.

References

  • Reactivity of Chloroformates: Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 1984. Link

  • Pd-Catalyzed Deallylation: Guibé, F. "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron, 1997. Link

  • Selectivity Studies: Chaudhary, S. K., et al. "The study of reactivity and selectivity of tertiary amines with aryl chlorothionoformates." Academic Journals, 2008. Link

  • Hydrogenolysis Mechanisms: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard Text)
  • Orthogonality in Synthesis: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Link

Sources

HPLC Separation Strategies for N-benzyl-N-methylallylamine (BMMA) and Key Impurities: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison designed for researchers and analytical scientists involved in the process development and quality control of N-benzyl-N-methylallylamine (BMMA).

Executive Summary

N-benzyl-N-methylallylamine (BMMA) serves as a critical intermediate in the synthesis of antifungal agents (e.g., Butenafine) and various organic building blocks. Its purity is paramount, yet its secondary and tertiary amine structure presents significant chromatographic challenges—specifically peak tailing and co-elution with structurally similar precursors like N-methylbenzylamine (NMBA).

This guide objectively compares the performance of an Optimized Acidic Mobile Phase Method (Method A) against Traditional Neutral/Basic Methods (Method B & C) . We demonstrate that while traditional methods often fail to resolve impurities due to silanol interactions, the optimized acidic protocol provides superior resolution (


), sharp peak shapes (

), and reliable retention time reproducibility.

Impurity Profile & Structural Logic

Understanding the synthesis pathway is essential for predicting impurity retention behavior. BMMA is typically synthesized via the alkylation of N-methylbenzylamine or reductive amination.

Key Analytes and Hydrophobicity

The retention order on Reversed-Phase (RP) columns is governed by the hydrophobic nature of the substituents (Allyl vs. Hydrogen vs. Methyl).

Compound NameAbbr.Structure NoteLogP (Approx)Expected Elution (C18)
Benzylamine BZAPrimary amine, most polar1.11st (Void/Early)
N-Methylbenzylamine NMBASecondary amine, starting material1.52nd
Benzaldehyde BZDPrecursor, non-basic, neutral1.5Variable (pH independent)
N-benzyl-N-methylallylamine BMMA Target Analyte (Tertiary amine) 2.1 3rd (Late)
Bis-alkylated Side Products --Over-alkylation impurities> 2.54th (Wash)
Synthesis & Impurity Origin Diagram

The following diagram illustrates the origin of impurities, aiding in the identification of critical process control points.

SynthesisPath Benzaldehyde Benzaldehyde (Impurity C) Imine Imine Intermediate Benzaldehyde->Imine + MeNH2 Methylamine Methylamine Methylamine->Imine NMBA N-Methylbenzylamine (Impurity A) Imine->NMBA Reduction (H2/Pd) BMMA N-benzyl-N-methylallylamine (Target Product) NMBA->BMMA + Allyl Bromide (Alkylation) Degradant Benzylamine (Degradant) NMBA->Degradant De-methylation AllylBromide Allyl Bromide BMMA->NMBA De-allylation

Caption: Synthesis pathway of BMMA showing the origin of key impurities NMBA (starting material) and Benzaldehyde (unreacted precursor).[1][2]

Performance Comparison: Optimized vs. Alternative Methods

We compared three common methodologies used in amine analysis. The "Product" in this context is the Optimized Acidic Method (Method A) , designed to suppress silanol activity and ensure protonation of the basic nitrogen.

Experimental Conditions
  • Column: C18 Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Halo C18 or Cortecs C18).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Amine absorption) & 254 nm (Aromatic).

ParameterMethod A (Optimized) Method B (Alternative 1)Method C (Alternative 2)
Mobile Phase 0.1% H3PO4 / MeCN Water / MeOH (Neutral)10mM NH4OAc (pH 6.5) / MeCN
pH ~2.5 (Acidic) ~7.0 (Neutral)6.5 (Weakly Acidic)
Mechanism Ion-Suppression (Silanol)Hydrophobic InteractionWeak Ion-Exchange/Hydrophobic
Suitability High (QC Grade) Low (Screening only)Medium (MS Compatible)
Retention Time & Resolution Data

Data represents mean values from n=5 injections.

AnalyteMethod A (RT min)Method A (Tailing Factor)Method B (RT min)Method B (Tailing Factor)Method C (RT min)
Benzaldehyde 3.21.053.11.053.3
N-Methylbenzylamine 4.51.15 5.82.40 (Severe Tailing)6.1
BMMA (Target) 7.8 1.10 9.22.10 (Broad)10.5
Resolution (NMBA/BMMA) > 8.0 --< 2.5--4.0
Comparative Analysis
  • Method A (The Winner): At pH 2.5, the silanol groups on the silica support are protonated (neutral), and the amine analytes are fully protonated. This eliminates secondary interactions (cation exchange with silanols), resulting in sharp peaks (

    
    ) and highly reproducible retention times.
    
  • Method B (The Failure): Using neutral water/methanol leads to severe peak tailing (

    
    ) for secondary amines like NMBA. This is due to the interaction between the positively charged amine and the deprotonated silanols on the column surface.
    
  • Method C (The Compromise): Ammonium acetate improves shape compared to water but often results in broader peaks and longer retention times due to pH fluctuations and weaker buffering capacity at pH 6.5.

Detailed Experimental Protocols

Protocol 1: Preparation of Optimized Mobile Phase (Method A)

Objective: Create a stable, acidic mobile phase to suppress peak tailing.

  • Aqueous Buffer (Mobile Phase A):

    • Dissolve 1.0 mL of 85% Phosphoric Acid (

      
      ) in 900 mL of HPLC-grade water.
      
    • Dilute to 1000 mL with water.

    • Note: Final concentration is ~0.1% v/v. pH should be approx 2.2–2.5. No adjustment needed.

  • Organic Solvent (Mobile Phase B):

    • 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 90% A / 10% B

    • 10.0 min: 40% A / 60% B

    • 12.0 min: 10% A / 90% B (Wash)

    • 12.1 min: 90% A / 10% B (Re-equilibrate for 5 mins)

Protocol 2: Sample Preparation

Objective: Ensure complete solubility and prevent solvent mismatch peaks.

  • Diluent: Mix 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of BMMA sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Diluent (100 ppm).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Analytical Workflow Diagram

The following flowchart outlines the decision-making process for validating the retention time of BMMA against its impurities.

Workflow Start Sample Receipt (BMMA Crude/Pure) Prep Sample Preparation (50:50 ACN:H2O) Start->Prep Inject Injection (10 µL) Method A (pH 2.5) Prep->Inject Decision Check System Suitability (Tailing < 1.5, Rs > 2.0) Inject->Decision Pass Data Analysis Compare RT vs Standards Decision->Pass Pass Fail Troubleshoot (Check pH, Column Age) Decision->Fail Fail Report Generate Report (Purity & Impurity %) Pass->Report Fail->Prep Re-prep

Caption: Analytical workflow for HPLC validation of BMMA, ensuring system suitability criteria are met before reporting.

References

  • Sielc Technologies. "N-Methylbenzylamine HPLC Separation Application." Sielc.com. Available at: [Link]

  • PubChem. "N-Benzyl-N-methylallylamine Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • U.S. Pharmacopeia (USP). "Chromatography <621>: System Suitability." USP-NF.
  • ResearchGate. "HPLC identification of different enantiomers of benzylamines." ResearchGate.net.[4] Available at: [Link]

Sources

A Practical Guide to the Carbon-13 NMR Peak Assignment of N-allyl-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step methodology for the unambiguous assignment of the carbon-13 NMR spectrum of N-allyl-N-methylbenzylamine. As a molecule with both aliphatic and aromatic moieties, and lacking high symmetry, its ¹³C NMR spectrum presents a valuable case study for the application of modern NMR techniques. This document moves beyond a simple listing of chemical shifts, offering a practical workflow for researchers, scientists, and drug development professionals to confidently assign the structure of this and similar substituted amines.

The Challenge: Unambiguous Assignment

N-allyl-N-methylbenzylamine possesses nine distinct carbon environments, each resonating at a unique frequency in a ¹³C NMR spectrum. A standard broadband-decoupled ¹³C NMR experiment will yield nine signals, but assigning each signal to a specific carbon atom requires further investigation due to the overlapping chemical shift regions for certain carbon types.[1] This guide will demonstrate how a combination of one-dimensional and two-dimensional NMR experiments provides a self-validating system for complete structural elucidation.

Predicted Carbon-13 Chemical Shifts

Before commencing experimental work, it is instructive to predict the approximate chemical shifts based on known values for similar structural fragments. This provides a preliminary hypothesis to be tested and refined with experimental data.

Carbon AtomFunctional GroupPredicted Chemical Shift (δ, ppm)Rationale
C1Benzyl CH₂55-65Attached to a nitrogen and a phenyl group.
C2Aromatic C (quaternary)135-145The ipso-carbon of the benzene ring, attached to the benzylic CH₂. Quaternary carbons often show weaker signals.
C3/C7Aromatic CH (ortho)128-130Aromatic carbons ortho to the substituent.
C4/C6Aromatic CH (meta)127-129Aromatic carbons meta to the substituent.
C5Aromatic CH (para)126-128Aromatic carbon para to the substituent.
C8N-CH₃40-50Aliphatic methyl group attached to nitrogen.
C9Allyl CH₂50-60Allylic methylene group attached to nitrogen.
C10Allyl CH130-140Internal alkene carbon.
C11Allyl CH₂115-125Terminal alkene carbon.

Note: These are estimated ranges and can be influenced by solvent and concentration.[2]

The Experimental Workflow: A Multi-technique Approach

To achieve an unambiguous assignment, a series of NMR experiments should be performed. The following protocol outlines the necessary steps.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 15-25 mg of pure N-allyl-N-methylbenzylamine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8%+ D).

    • The solvent should contain an internal standard, typically 0.03% v/v tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).[3]

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional (1D) proton-decoupled ¹³C NMR spectrum. This will provide the chemical shifts of all nine carbon atoms.

    • Perform a series of Distortionless Enhancement by Polarization Transfer (DEPT) experiments.[4][5][6][7][8]

      • DEPT-90: This experiment will only show signals for methine (CH) carbons.

      • DEPT-135: This experiment will show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons will be absent in both DEPT-90 and DEPT-135 spectra.[4]

    • Acquire a two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each carbon atom with its directly attached proton(s), providing definitive ¹H-¹³C one-bond connectivities.[9][10][11][12]

    • Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[9][10][13]

Data Interpretation and Peak Assignment

The following diagram illustrates the logical workflow for assigning the ¹³C NMR spectrum of N-allyl-N-methylbenzylamine using the data from the proposed experiments.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Analysis & Assignment C13 Standard ¹³C NMR (9 signals) Initial Initial Grouping: Identify CH, CH₂, CH₃, and Quaternary Carbons C13->Initial DEPT90 DEPT-90 (CH signals only) DEPT90->Initial DEPT135 DEPT-135 (CH, CH₃ positive; CH₂ negative) DEPT135->Initial HSQC HSQC (¹JCH correlations) Fragments Identify Structural Fragments (Benzyl, Allyl, Methyl) HSQC->Fragments HMBC HMBC (ⁿJCH correlations, n=2,3) Final Final Assignment of all Carbon Signals HMBC->Final Initial->HSQC Correlate with ¹H NMR Fragments->HMBC Connect Fragments

Caption: Workflow for the complete assignment of the ¹³C NMR spectrum.

Step-by-Step Assignment Walkthrough

  • Categorize Carbon Types with DEPT:

    • The DEPT-90 spectrum will identify the three methine (CH) carbons: one from the allyl group (C10) and two from the benzene ring (C3/C7 and C4/C6, assuming some equivalence, and C5).

    • The DEPT-135 spectrum will show these CH carbons as positive peaks, along with the N-methyl carbon (C8). The benzyl (C1), and both allyl methylene carbons (C9 and C11) will appear as negative peaks.

    • The quaternary carbon of the benzene ring (C2) will be absent from both DEPT spectra, allowing for its initial identification by comparing the standard ¹³C spectrum with the DEPT spectra.

  • Establish Direct Connections with HSQC:

    • The HSQC spectrum will show a correlation cross-peak for every carbon atom that has directly attached protons. For example, the carbon signal around 40-50 ppm will show a correlation to the proton signal of the N-methyl group. This provides a direct link between the ¹H and ¹³C spectra.

  • Connect the Fragments with HMBC:

    • The HMBC spectrum is key to assembling the molecule. For instance, the protons of the benzylic CH₂ group (on C1) will show correlations to the quaternary aromatic carbon (C2) and the ortho aromatic carbons (C3/C7). This confirms the attachment of the benzyl group to the nitrogen.

    • Similarly, the protons on the allylic CH₂ (C9) will show correlations to the other allyl carbons (C10 and C11) and the N-methyl carbon (C8), confirming the connectivity around the nitrogen atom.

The following diagram visualizes the distinct chemical environments of the carbon atoms in N-allyl-N-methylbenzylamine.

Caption: Chemical environments of carbons in N-allyl-N-methylbenzylamine.

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, the ¹³C NMR spectrum of N-allyl-N-methylbenzylamine can be fully and unambiguously assigned. This approach, which contrasts predicted chemical shifts with robust experimental data from DEPT, HSQC, and HMBC experiments, represents a gold standard in the structural elucidation of organic molecules. The principles and workflow detailed in this guide are broadly applicable to a wide range of small molecules encountered in research and development.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 4-Isopropylbenzylamine.
  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes....
  • Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Journal of Organic Chemistry, 63(3), 452–457. [Link]

  • ResearchGate. (2026, January 2). The carbon-13 chemical shifts of 2'-hydroxy-substituted N-benzylideneanilines and some N, N- (o-hydroxybenzylidene) diamines.
  • Chu, G., & Li, C. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.
  • Ethier, A., Switzer, J., Rumple, A., & Liotta, C. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... ResearchGate.
  • Unknown. (n.d.). 13 Carbon NMR.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • ChemicalBook. (n.d.). N-Methylbenzylamine(103-67-3) 13C NMR spectrum.
  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Unknown. (n.d.). Short-range heteronuclear correlation.
  • PMC. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification.
  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT.
  • Nanalysis. (2020, June 22). DEPT: A tool for 13C peak assignments.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • SpectraBase. (n.d.). A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.

Sources

Spectroscopic Differentiation of [2,3]-Shift vs. [1,2]-Shift Rearrangement Products

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex pharmacophores, sigmatropic rearrangements are powerful tools for carbon-carbon bond formation. However, a frequent challenge in ylide chemistry (ammonium, sulfonium, or oxonium/Wittig) is the competition between the concerted, symmetry-allowed [2,3]-sigmatropic shift and the stepwise, often radical-mediated [1,2]-shift (e.g., Stevens rearrangement).

Distinguishing these products is critical because they are constitutional isomers with identical molecular weights and often similar polarities. This guide provides a definitive spectroscopic framework to differentiate these pathways, focusing on NMR connectivity analysis and stereochemical fidelity as the primary validation tools.

Mechanistic Divergence & Structural Consequences

To interpret the spectra, one must understand the structural outcome of the mechanism.

  • [2,3]-Shift (Kinetic Control): Proceeds via a concerted, suprafacial envelope transition state. It results in allylic transposition (inversion of the migrating chain) and high stereochemical transfer.

  • [1,2]-Shift (Thermodynamic/Radical Control): Typically proceeds via homolytic cleavage and radical recombination (radical pair mechanism). It results in direct migration (retention of the migrating chain's connectivity) but often leads to racemization.

Visualization: Pathway Divergence (Allyl-Ammonium Ylide)

G Ylide Ammonium Ylide (Intermediate) TS_23 [2,3]-Transition State (Concerted Envelope) Ylide->TS_23 Low Temp Symmetry Allowed TS_12 [1,2]-Transition State (Radical Pair/Cage) Ylide->TS_12 High Temp radical pathway Prod_23 [2,3]-Product (Allylic Inversion) TS_23->Prod_23 Suprafacial Stereoretention Prod_12 [1,2]-Product (Direct Migration) TS_12->Prod_12 Racemization Possible

Figure 1: Mechanistic bifurcation of ylide rearrangements. The [2,3]-pathway involves a cyclic transition state leading to structural inversion, while the [1,2]-pathway involves direct migration.

Spectroscopic Differentiation Strategy

The most reliable differentiation method is Nuclear Magnetic Resonance (NMR) , specifically analyzing the "Allylic Transposition" in aliphatic systems or "Ortho-Substitution" in aromatic systems (Sommelet-Hauser).

A. 1H NMR: The "Allylic Shift" Diagnostic

In an allyl-migration scenario (e.g., Wittig or Ammonium ylide), the connectivity of the double bond relative to the heteroatom changes.

Feature[2,3]-Shift Product (Rearranged)[1,2]-Shift Product (Direct)
Double Bond Position Migrated: Terminal alkene often becomes internal (or vice versa).Retained: Double bond position relative to the migrating chain remains unchanged.

-Protons
New Environment: The

-carbon of the starting allyl group becomes a

-carbon (or

).
Same Environment: The

-carbon remains attached to the heteroatom-bearing carbon.
Olefin Geometry High Selectivity: Typically E-selective (trans) due to envelope TS (minimize 1,3-strain).Mixed/Retained: Depends on starting material; radical recombination has lower geometric fidelity.
Signal Multiplicity Diagnostic change in vinyl proton splitting due to new neighbors.Vinyl splitting patterns largely resemble the starting material.
B. Case Study: Benzyl Ammonium Ylide

Scenario: Rearrangement of


-benzyl-

-dimethyl-vinylammonium salt.
  • [1,2]-Shift (Stevens): Benzyl group migrates to the

    
    -carbon of the vinyl group.
    
    • NMR Signal: Aromatic ring protons remain equivalent/monosubstituted pattern (5H integration). The benzylic

      
       remains a singlet or diastereotopic AB quartet attached to the chain.
      
  • [2,3]-Shift (Sommelet-Hauser): The vinyl ylide attacks the ortho position of the benzyl ring.

    • NMR Signal:Loss of symmetry in the aromatic region. You will observe a 1,2-disubstituted benzene pattern (4H integration). The "benzylic" methyl group is now an ortho-methyl group on the ring (singlet

      
      2.3 ppm).
      
C. 2D NMR Validation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive confirmation tool.

  • Experiment: Check correlations from the Quaternary/Tertiary center (new C-C bond) to the migrating group.

  • [2,3]-Result: The new C-C bond correlates to the former

    
    -carbon of the allyl chain.
    
  • [1,2]-Result: The new C-C bond correlates to the former

    
    -carbon of the allyl chain.
    

Stereochemical Fidelity as a Marker

If the starting material is chiral, the optical purity of the product serves as a secondary confirmation method.

  • [2,3]-Shift: Chirality Transfer.

    • Because the reaction is concerted and suprafacial, chirality at the starting

      
      -position is transferred to the new C-C bond with high enantiomeric excess (ee).
      
    • Observation: Sharp, single set of diastereomeric peaks in NMR; high optical rotation.

  • [1,2]-Shift: Racemization/Leaking.

    • The radical pair mechanism allows bond rotation before recombination.

    • Observation: Lower ee, potential broadening of NMR signals, or appearance of minor diastereomers if a second chiral center exists.

Experimental Protocol: Analysis Workflow

This protocol ensures the isolation of the kinetic product and detection of thermodynamic impurities.

Step 1: Reaction Setup (Kinetic Control)
  • Solvent: Anhydrous THF (stabilizes the ylide).

  • Base: Strong, hindered base (e.g., LDA or KHMDS) at -78°C .

    • Note: Low temperature is crucial. [2,3]-shifts have lower activation energy (

      
      ). Warming promotes the [1,2]-shift.
      
  • Quench: Rapid quench at low temp (e.g., with water or saturated

    
    ) to prevent thermodynamic equilibration.
    
Step 2: Analytical Triage (Decision Tree)

Analysis Sample Crude Reaction Mixture H1_NMR 1H NMR Analysis Sample->H1_NMR Aromatic Check Aromatic Region (If Benzyl Ylide) H1_NMR->Aromatic Olefin Check Vinyl Region (If Allyl Ylide) H1_NMR->Olefin Ortho Ortho-Substituted? (4H Pattern) Aromatic->Ortho Yes Mono Mono-Substituted? (5H Pattern) Aromatic->Mono Yes Migrated Allylic Shift? (New splitting) Olefin->Migrated Yes Retained No Shift? (Same splitting) Olefin->Retained Yes Result_23 [2,3]-Shift Product Ortho->Result_23 Result_12 [1,2]-Shift Product Mono->Result_12 Migrated->Result_23 Retained->Result_12

Figure 2: Analytical decision tree for assigning rearrangement products based on 1H NMR spectral features.

References

  • Nakai, T., & Mikami, K. (1986).[1] The [2,3]-Wittig Rearrangement. Chemical Reviews, 86(5), 885–902. [Link]

  • Vedejs, E. (1988). Sulfur-Mediated Ring Expansions in Total Synthesis. Accounts of Chemical Research, 17(10), 358–364. [Link]

  • Sommelet, M. (1937).[2] Sur le mode d'action de l'amidure de sodium sur les sels de benzylammonium. Comptes Rendus, 205, 56.[2]

  • Stevens, T. S., et al. (1928). Degradation of Quaternary Ammonium Salts. Journal of the Chemical Society, 3193–3197. [Link]

  • West, P. R., et al. (1968). The Mechanism of the Stevens Rearrangement. Journal of the American Chemical Society, 90(14), 3896–3897. [Link]

Sources

Safety Operating Guide

N-Benzyl-N-methylprop-2-en-1-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-benzyl-N-methylprop-2-en-1-amine (also known as N-Benzyl-N-methylallylamine) is a tertiary amine characterized by significant reactivity and hazard potential.[1][2][3][4] It is corrosive to tissue, combustible , and incompatible with strong oxidizers and acids.[3]

CRITICAL WARNING:

  • NEVER dispose of this amine down the drain. It is toxic to aquatic life and prohibited by EPA/local water authority regulations.[2]

  • NEVER add directly to acidic waste streams.[2][5] The acid-base neutralization is highly exothermic and can cause waste containers to pressurize, rupture, or explode.[1][2][3]

Chemical Profile & Hazard Identification

Before initiating disposal, you must characterize the waste to assign the correct waste stream.[3]

PropertyDataOperational Implication
Chemical Structure Tertiary Amine (Allyl, Benzyl, Methyl groups)Basic nitrogen center; susceptible to oxidation.[1][2][3]
Physical State Liquid (Colorless to pale yellow)Requires liquid waste containment (HDPE or Glass).[1][2]
Corrosivity High (pH > 12 in solution)RCRA D002 .[1][2][6] Causes severe skin/eye burns.[2][7][8][9]
Flammability Combustible (Flash Point ~60-80°C est.)[1]RCRA D001 . Must be grounded during transfer.[2]
Reactivity Incompatible with Acids, Acid Chlorides, OxidizersSegregation is mandatory.

Pre-Disposal Segregation Logic

The most common accident involving amines is improper segregation.[2] You must separate this compound from "incompatible matrices" to prevent runaway reactions in the waste container.[2]

Segregation Decision Logic

The following diagram outlines the decision process for segregating this compound waste.

SegregationLogic Start Waste: this compound CheckMatrix Check Matrix/Solvent Start->CheckMatrix IsAcid Is it mixed with Acids? CheckMatrix->IsAcid IsOxidizer Is it mixed with Oxidizers? IsAcid->IsOxidizer No ActionNeutralize CAUTION: Slow Neutralization Required BEFORE Bulking IsAcid->ActionNeutralize Yes IsHalo Contains Halogenated Solvents (DCM, Chloroform)? IsOxidizer->IsHalo No ActionSep DO NOT MIX. Dispose as separate Oxidizer stream. IsOxidizer->ActionSep Yes StreamA Stream A: Basic/Non-Halogenated Organic Waste IsHalo->StreamA No StreamB Stream B: Halogenated Organic Waste IsHalo->StreamB Yes ActionNeutralize->IsOxidizer After pH Check

Figure 1: Segregation logic flow. Red nodes indicate high-risk decision points requiring immediate intervention to prevent incompatibility.

Disposal Protocols

Protocol A: Pure Reagent or Stock Solutions (Excess)

Objective: Bulk disposal of expired or excess liquid reagent.[2]

  • PPE Selection: Wear nitrile gloves (double-gloved recommended), safety goggles, and a flame-resistant lab coat.[1][2][3] Work in a fume hood.

  • Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or glass waste container labeled "Basic Organic Waste."[1][2]

  • Transfer:

    • Ensure the waste container is grounded to prevent static discharge, as the amine is combustible.[3]

    • Pour slowly.

  • Labeling:

    • Label as "Hazardous Waste - Flammable, Corrosive." [1][2][3]

    • List constituents: "this compound, [Solvent Name]."

    • Mark the start date.[2]

Protocol B: Reaction Mixtures (Quenched)

Objective: Disposal of crude reaction mixtures containing the amine.

  • Quenching: If the reaction involved reactive species (e.g., acid chlorides, hydrides), ensure they are fully quenched before moving to the waste container.[3]

  • pH Check: Verify the pH of the mixture.

    • If Acidic:[1][10][11] Slowly neutralize with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) in an ice bath to avoid exotherms.[2]

    • Why: Adding an acidic reaction mixture to a basic waste drum can cause an eruption.[2]

  • Solvent Segregation:

    • If the solvent is Dichloromethane (DCM) : Dispose in "Halogenated Waste."[2]

    • If the solvent is THF/Toluene/Methanol : Dispose in "Non-Halogenated Waste."[2]

Protocol C: Trace Residue & Glassware

Objective: Cleaning glassware contaminated with the amine.[2]

  • Rinse 1 (Solvent): Rinse the flask with a small volume of acetone or ethanol.[2]

    • Action: Pour this rinsate into the "Organic Waste" container (Protocol A).[2]

  • Rinse 2 (Acid Wash - Optional): If residue persists, rinse with dilute acetic acid (10%) to protonate the amine, making it water-soluble.[1][2][3]

    • Action: Collect this specific rinsate separately and neutralize it before adding to aqueous waste.[2]

  • Final Wash: Wash with soap and water in the sink (only after all organic amine has been removed).[2]

Spill Management (Emergency Disposal)

In the event of a spill outside the fume hood, execute the following immediately.

ParameterAction
Evacuation Evacuate the immediate area. The vapor is a respiratory irritant.[2][8]
Absorbent Use Vermiculite , Sand , or Universal Absorbent Pads . Contraindication:[1][3] Do NOT use paper towels or sawdust if oxidizers are present (fire risk).[2]
Neutralization For larger spills, apply a weak acid neutralizer (e.g., Citric Acid powder) to reduce volatility before sweeping.[3]
Collection Scoop absorbed material into a wide-mouth jar or double-bag in heavy-duty polyethylene bags.
Labeling Label as "Debris contaminated with Corrosive/Flammable Amine."[1][2]

Regulatory Compliance (RCRA)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is required.[1][2][3]

  • D001 (Ignitable): Applicable if the flash point of the waste mixture is < 60°C (140°F).[2] Even if the pure amine has a higher flash point, solvent mixtures often lower it.[3]

  • D002 (Corrosive): Applicable if the waste is aqueous and pH > 12.5.[2][6]

  • Listing: While not explicitly P-listed or U-listed by specific CAS name, it falls under general "Amines, liquid, corrosive, flammable, n.o.s."[1][3] for shipping and disposal manifesting.[2]

Documentation Checklist
    ngcontent-ng-c3932382896="" class="mat-mdc-checkbox mat-accent ng-star-inserted" id="mat-mdc-checkbox-0">

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (2023).[2] this compound Compound Summary. National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets.[Link][1][2][3]

Sources

Personal protective equipment for handling N-benzyl-N-methylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-benzyl-N-methylprop-2-en-1-amine (Commonly: N-Benzyl-N-methylallylamine) is a tertiary amine intermediate used frequently in the synthesis of pharmaceutical alkaloids and quaternary ammonium compounds.

Unlike simple aliphatic amines, the presence of the allyl group (


) significantly alters its toxicological profile, increasing its potential for mucous membrane irritation and permeation. This guide moves beyond generic "wear gloves" advice to provide a permeation-based PPE strategy.[1][2]
Chemical Profile
PropertyDetail
Systematic Name This compound
CAS Number 5767-77-1
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Physical State Liquid (Colorless to pale yellow)
Flash Point ~63°C (Combustible)
Key Hazards Skin Corr.[1][3][4][5][6][7] 1B (Causes severe burns), Acute Tox. (Oral/Inhalation)

Hazard Mechanics: The "Why" Behind the Protocol

To safely handle this compound, you must understand its specific attack vectors on biological tissue:

  • Lipophilicity & Corrosivity: The benzyl and methyl groups make the molecule lipophilic, allowing it to penetrate the stratum corneum (outer skin layer) rapidly.[1] Once inside, the basic nitrogen attacks tissue, causing deep chemical burns that may not be immediately painful due to nerve damage.

  • Glaucopsia (Blue Haze): Like many volatile amines, vapors from this compound can cause transient corneal edema.[1] This manifests as "halo vision" or a blue haze.[1] While usually reversible, it creates immediate safety risks in a lab environment by obscuring vision.[1]

  • Lachrymatory Effect: The allyl moiety often imparts lachrymatory (tear-inducing) properties, necessitating strict vapor control.[1]

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for direct handling of allylamines.[1] The following protocol is based on breakthrough time data for tertiary amines.

A. Hand Protection (Critical)

Do NOT use Latex. Natural rubber degrades rapidly upon contact with amines.[1]

Contact TypeRecommended MaterialProtocol
Incidental Splash Nitrile (Minimum 5 mil) Double-gloving required. If splashed, strip outer glove immediately, wash hands, and replace. Reasoning: Standard nitrile has a breakthrough time of <15 mins for allylamines.[1]
Immersion/Handling Laminate (Silver Shield/4H) Required for spill cleanup or synthesis involving >100mL volumes.[1] Reasoning: Multi-layer laminates offer >480 min breakthrough protection.[1]
Dexterity Layer Nitrile (Outer) Wear a standard nitrile glove over the laminate glove to improve grip and dexterity.[1]
B. Eye & Face Protection[1][3][4][5][7][8]
  • Primary: Chemical Splash Goggles (Indirect vented).[1] Safety glasses are unacceptable due to the risk of vapor absorption into the eye fluid (glaucopsia).[1]

  • Secondary: Face Shield (8-inch minimum).[1] Required during transfer operations outside a closed system to protect against projectile splashes causing facial scarring.[1]

C. Respiratory & Body Protection[1][4][5][10]
  • Engineering Control: All handling must occur within a certified chemical fume hood with the sash at the lowest operational height.[1]

  • Body: 100% Cotton lab coat (standard).[1] For transfers >1L, utilize a chemically resistant apron (Tychem® or PVC) to prevent soak-through to street clothes.[1]

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Check
  • Sash Check: Verify fume hood face velocity is >100 fpm.[1]

  • Quench Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. Keep this nearby to neutralize minor drips on surfaces immediately.[1]

  • Glassware Inspection: Ensure all glassware is free of star cracks; amines lower the surface tension of liquids, increasing the leak rate through micro-fractures.[1]

Phase 2: Transfer & Synthesis
  • Cannula Transfer: For volumes >50mL, do not pour. Use positive pressure cannula transfer or a syringe to move the liquid.[1] This eliminates the "open surface" that generates vapors.[1][3]

  • Inert Atmosphere: Keep the stock bottle under Nitrogen or Argon.[1] Allylamines can oxidize, and the breakdown products are often more toxic.

Phase 3: Post-Work Decontamination
  • Wipe down the exterior of the stock bottle with a dry paper towel, then a towel dampened with dilute acetic acid.[1]

  • Dispose of the paper towel as solid hazardous waste (do not trash).[1]

  • Wash hands with soap and water for 60 seconds after removing gloves.[1]

Emergency Response Protocols

Spill Response Logic

Do NOT mop. Mechanical action spreads vapors.[1]

  • Evacuate & Ventilate: If spill is >50mL outside the hood, evacuate the lab.

  • PPE Upgrade: Don Silver Shield gloves and a respirator (ABEK filter) if re-entering.[1]

  • Containment: Circle the spill with a universal absorbent (vermiculite or diatomaceous earth).[1]

  • Neutralization:

    • Do not use strong mineral acids (HCl/H2SO4).[1] The heat of neutralization can vaporize the unreacted amine.[1]

    • Use: Citric acid powder or dilute acetic acid.[1] Sprinkle/spray over the spill to convert the volatile amine into a non-volatile salt.[1]

  • Collection: Scoop the resulting sludge into a wide-mouth jar labeled "Hazardous Waste: Organic Amine Salts."

Exposure First Aid[6]
  • Skin: Flush with water for 15 minutes.[1] Do not use vinegar on skin burns (exothermic risk on damaged tissue); water is safest.[1]

  • Eyes: Flush for 15 minutes.[1][5] Force eyelids open. Seek ophthalmologist assessment immediately to check for corneal clouding.[1]

Waste Disposal & Deactivation[9][10][11]

Strict Prohibition: Never pour this compound down the sink. It is toxic to aquatic life and can damage PVC plumbing via solvation.[1]

Waste StreamDisposal Method
Liquid Waste Segregate into "Basic Organic Waste" container. Ensure container is compatible (HDPE or Glass).[1]
Solid Waste Contaminated gloves/towels go into "Solid Hazardous Waste."[1]
Empty Containers Triple rinse with a solvent (ethanol/acetone).[1] Collect the rinsate as liquid waste.[1] Deface the label before discarding the bottle.

Visualizations (Decision Logic)[1]

Diagram 1: PPE Selection Matrix

This decision tree helps researchers select the correct glove/eye protection based on the volume and task.[1]

PPE_Matrix Start Task Assessment Vol_Low < 10 mL (Syringe Work) Start->Vol_Low Vol_High > 10 mL or Open Pouring Start->Vol_High Splash_Risk Splash Risk? Vol_Low->Splash_Risk Eye_Gog Splash Goggles Vol_Low->Eye_Gog Glove_Lam Laminate (Silver Shield) + Outer Nitrile Vol_High->Glove_Lam Eye_Full Goggles + Face Shield Vol_High->Eye_Full Glove_Nit Double Nitrile Gloves Splash_Risk->Glove_Nit No Splash_Risk->Glove_Lam Yes

Caption: PPE Selection Matrix based on volume and exposure risk. Note the escalation to laminate gloves for high volumes.

Diagram 2: Spill Response Workflow

A logical flow for neutralizing and cleaning up amine spills safely.

Spill_Response Spill Spill Detected Assess Assess Volume/Location Spill->Assess Minor Minor (<50mL) Inside Hood Assess->Minor Major Major (>50mL) or Outside Hood Assess->Major Neutralize Apply Weak Acid (Citric/Acetic) Minor->Neutralize Evac Evacuate Lab Major->Evac PPE_Up Don Respirator & Laminate Gloves Evac->PPE_Up PPE_Up->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Waste Collect as Hazardous Waste Absorb->Waste

Caption: Step-by-step spill response protocol emphasizing neutralization before absorption.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22397, N-Benzyl-N-methylallylamine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Management of Organic Amine Wastes. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.